
6-Aminobenzothiazole
Description
Significance of Benzothiazole Scaffold in Chemical and Biological Research
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in heterocyclic chemistry. benthamscience.comtandfonline.com This structural motif is integral to numerous natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.com In medicinal chemistry, benzothiazole and its derivatives are recognized as a "privileged scaffold" due to their ability to interact with a diverse range of biological targets. ontosight.ai Consequently, these compounds have been extensively investigated for various therapeutic applications, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects. tandfonline.comnih.govresearchgate.net The versatility of the benzothiazole ring system allows for structural modifications, particularly at the C-2 and C-6 positions, which often leads to enhanced biological efficacy. benthamscience.com
Overview of 6-Aminobenzothiazole in Advanced Chemical Synthesis and Biological Applications
Among the various derivatives, this compound stands out as a crucial intermediate and building block in organic synthesis. chemicalbook.comfishersci.no Its structure, featuring a reactive amino group on the benzene ring, makes it a valuable precursor for constructing more complex molecules, including dyes and pharmaceuticals. chemicalbook.comsigmaaldrich.com The compound serves as a key pharmacophore in the design of novel bioactive agents. benthamscience.com Derivatives synthesized from this compound have shown potential in various therapeutic areas, including the development of enzyme inhibitors and receptor modulators. nih.gov Its utility extends to materials science and the development of chemical probes for biological research. solubilityofthings.com
Scope and Objectives of the Research Compendium
This article provides a detailed examination of this compound, focusing exclusively on its chemical and biological significance. The primary objective is to present a thorough and scientifically accurate compendium covering its synthesis, chemical properties, reactivity, and diverse applications. This review will systematically explore its role as a synthetic intermediate, a pharmacophore in drug discovery, and a tool in chemical biology, supported by relevant research findings and spectroscopic data.
Properties
IUPAC Name |
1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAYUOZWYJNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201443 | |
Record name | 6-Aminobenzothiazole | |
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Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-30-2 | |
Record name | 6-Benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Aminobenzothiazole | |
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Record name | 6-Aminobenzothiazole | |
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Record name | 6-Aminobenzothiazole | |
Source | EPA DSSTox | |
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Record name | Benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |
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Record name | 6-AMINOBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 6-aminobenzothiazole and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 6-aminobenzothiazole have been well-established and are still widely employed in various research and industrial settings. These routes are characterized by their reliability and the use of readily available starting materials.
Reduction of 6-Nitrobenzothiazole
One of the most direct and common methods for the preparation of this compound is the reduction of its nitro precursor, 6-nitrobenzothiazole. alkalisci.com This transformation can be achieved using various reducing agents and conditions.
A prevalent method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) and methanol. This reaction is typically carried out at reflux temperatures and provides good yields of the desired 6-amino-2-phenylbenzothiazole derivatives, often in the range of 70-80%. mdpi.com The nitro group at the 6-position is selectively reduced to an amino group, leaving the benzothiazole core intact. Another approach utilizes a sonochemical reduction method to prepare this compound from 6-nitrobenzothiazole. alkalisci.com
The versatility of this reduction is demonstrated in the synthesis of various derivatives. For instance, the reduction of 6-nitro-2-(monosubstituted phenyl)-benzothiazoles, which are themselves synthesized from the condensation of 2-amino-5-nitrothiophenol and aromatic aldehydes, yields the corresponding 6-amino-2-phenylbenzothiazole derivatives. mdpi.com
Starting Material | Reducing Agent/Conditions | Product | Yield (%) |
6-Nitrobenzothiazole | SnCl₂/HCl, Methanol, Reflux | This compound | 70-80 mdpi.com |
6-Nitro-2-(substituted-phenyl)-benzothiazoles | SnCl₂/HCl, Methanol, Reflux | 6-Amino-2-(substituted-phenyl)-benzothiazoles | 70-80 mdpi.com |
Cyclization Reactions from Substituted Anilines and Thiourea Derivatives
The construction of the benzothiazole ring through cyclization reactions is another cornerstone of classical synthesis. These methods typically involve the reaction of substituted anilines with a source of thiocyanate, followed by an oxidative cyclization step.
A widely used procedure involves the reaction of a p-substituted aniline with potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) in the presence of bromine. researchgate.netrjpbcs.comindexcopernicus.com The bromine acts as a catalyst and an oxidizing agent to facilitate the cyclization of the intermediate thiourea derivative. researchgate.netrjpbcs.com This method has been successfully applied to synthesize a variety of 6-substituted-2-aminobenzothiazoles. researchgate.netrjpbcs.comindexcopernicus.com For example, the reaction of 4-substituted anilines with potassium thiocyanate, followed by oxidative cyclization with bromine, has been used to prepare 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net
The reaction conditions can be modified, for instance, by using acetic acid as a solvent. nih.gov This approach, while effective, is generally more suitable for the synthesis of 6-substituted derivatives, as the use of 4-unsubstituted anilines can sometimes lead to thiocyanation at the para position as a competing reaction. nih.gov
Aniline Derivative | Reagents | Product |
p-Substituted anilines | NH₄SCN, Bromine | 6-Substituted-2-aminobenzothiazole researchgate.netrjpbcs.com |
4-Substituted anilines | KSCN, Bromine | 2-Amino-6-substituted-carbonyl benzothiazoles researchgate.net |
3-Chloro-4-fluoroaniline | KSCN, Bromine, Acetic Acid | 2-Amino-6-fluoro-7-chlorobenzothiazole researchgate.net |
Contemporary and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems that offer milder reaction conditions, higher selectivity, and reduced waste.
Catalytic Methods
Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper salts compared to other transition metals. rsc.org In the context of benzothiazole synthesis, copper-catalyzed reactions have been developed for the formation of C-N bonds.
One notable application is the N-arylation of 2-aminobenzothiazoles with boronic acids. A Cu(II)-catalyzed C-N coupling reaction using 1,10-phenanthroline as a ligand has been reported to proceed at room temperature in acetonitrile. rsc.org This protocol demonstrates good functional group tolerance and provides moderate to excellent yields of N-arylated 2-aminobenzothiazole derivatives. rsc.org The reaction is particularly effective for coupling with phenylboronic acids bearing halogen substituents at the meta and para positions. rsc.org
Furthermore, copper(II) oxide nanoparticles have been utilized as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form 2-aminobenzothiazoles. acs.org This ligand-free method is experimentally simple and allows for the recovery and recycling of the catalyst. acs.org
Substrates | Catalyst/Ligand | Product | Key Features |
2-Aminobenzothiazole, Phenylboronic acid | Cu(OAc)₂, 1,10-Phenanthroline | N-Phenylbenzo[d]thiazol-2-amine | Room temperature, moderate to excellent yields rsc.org |
o-Bromoaryl thioureas | Copper(II) oxide nanoparticles | 2-Aminobenzothiazoles | Heterogeneous, ligand-free, recyclable catalyst acs.org |
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com This reaction has been effectively employed for the functionalization of the this compound scaffold.
Researchers have reported the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via a Pd(0)-catalyzed Suzuki cross-coupling reaction. nih.gov This involves the coupling of an N-protected 6-bromobenzothiazole with various aryl boronic pinacol esters or arylboronic acids. nih.gov The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is typical for these transformations. nih.gov While the amino group on the benzothiazole can sometimes complicate the reaction, protection of the amine allows for good yields of the coupled products. nih.gov
The Suzuki-Miyaura reaction offers a versatile method to introduce a wide range of aryl and heteroaryl substituents at the 6-position of the benzothiazole ring, enabling the synthesis of diverse libraries of compounds for various applications. nih.govrsc.org
Substrates | Catalyst | Product | Yield (%) |
Acetylated 2-amino-6-bromobenzothiazole, Phenyl boronic acid | Pd(0) catalyst | N-(6-Phenylbenzo[d]thiazol-2-yl)acetamide | 80 nih.gov |
Acetylated 2-amino-6-bromobenzothiazole, p-Tolylboronic acid | Pd(0) catalyst | N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide | 85 nih.gov |
Acetylated 2-amino-6-bromobenzothiazole, 4-Chlorophenylboronic acid | Pd(0) catalyst | N-(6-(4-Chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 81 nih.gov |
Copper-Catalyzed Reactions
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like this compound derivatives by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies purification processes.
A notable example is the four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, an acetylenedicarboxylate, and a cyclic secondary amine (piperidine or pyrrolidine) in ethanol. beilstein-journals.org This reaction proceeds to afford functionalized 2-pyrrolidinones that incorporate both the benzothiazole and piperidinyl or pyrrolidinyl moieties in good yields. beilstein-journals.org The reaction can be catalyzed by an excess of the secondary amine acting as a base or by the addition of p-toluenesulfonic acid, which can lead to the formation of functionalized morpholinium or piperidinium 2-pyrrolidinon-3-olates. beilstein-journals.org
Another MCR approach involves the reaction of 2-aminobenzothiazole or its 6-substituted derivatives with indole-3-carbaldehyde and arylisonitriles. This reaction, catalyzed by P2O5 on SiO2, leads to the formation of 3-aminoimidazo2,1-bbenzothiazoles. nih.gov The use of a strong dehydrating agent facilitates the reaction, which is also considered environmentally friendly due to the catalyst's stability and low toxicity. nih.gov
Furthermore, one-pot procedures have been developed for the synthesis of 2-aminobenzothiazoles from aryl/alkyl isothiocyanates and o-aminothiophenol using a desulfurizing agent like 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT). acs.org This method avoids the use of harsh reagents and provides a straightforward route to the desired products.
The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of benzothiazole derivatives. A three-component, one-pot classical Biginelli reaction between benzothiazolyloxobutanamide, substituted aromatic benzaldehydes, and thiourea has been used to synthesize novel benzothiazolylpyrimidine-5-carboxamides. rsc.org
These examples highlight the versatility of one-pot and multicomponent strategies in generating a diverse range of this compound derivatives with potential applications in various fields.
Solid-Phase Synthesis Protocols
Solid-phase synthesis has emerged as a powerful tool for the construction of libraries of heterocyclic compounds, including 2-aminobenzothiazoles. While the solution-phase synthesis of 6-substituted 2-aminobenzothiazoles is well-established, adapting these methods to a solid support offers advantages in terms of purification and automation. nih.gov
The classical method for synthesizing 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid. However, this method is not always suitable for solid-phase applications, especially when using 4-unsubstituted anilines, as it can lead to undesired side reactions. nih.gov The development of solid-phase protocols provides a valuable alternative for the rapid generation of diverse 2-aminobenzothiazole libraries for applications in medicinal chemistry. nih.gov
Sonochemical Reduction Methods
A key step in the synthesis of this compound is often the reduction of the corresponding 6-nitrobenzothiazole. Sonochemical methods, which utilize ultrasound to initiate or enhance chemical reactions, have been reported as an effective technique for this transformation. ottokemi.comchemicalbook.comottokemi.comalkalisci.comcenmed.com
The sonochemical reduction of 6-nitrobenzothiazole provides a direct route to this compound. ottokemi.comchemicalbook.comalkalisci.comcenmed.com This method is often highlighted in the product descriptions of commercially available this compound, indicating its utility in the preparation of this compound. ottokemi.comchemicalbook.comottokemi.comalkalisci.comcenmed.com While the specific reagents and conditions for the sonochemical reduction are not detailed in these sources, the repeated mention of this method suggests it is a recognized and viable synthetic strategy.
Cyclization Involving Carbon Dioxide as a Raw Material
The use of carbon dioxide (CO2) as a C1 building block in organic synthesis is a growing area of interest due to its abundance, low cost, and non-toxic nature. A novel and environmentally friendly approach for the synthesis of benzothiazoles involves the cyclization of 2-aminothiophenols with CO2. mdpi.com
This reaction is promoted by a hydrosilane, such as diethylsilane, and catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com The reaction proceeds under a pressure of 5 MPa of CO2 and yields various benzothiazole derivatives in good yields. mdpi.com A key aspect of this method is the role of the hydrosilane in suppressing the formation of benzothiazolone byproducts. mdpi.com This process provides a green and efficient route to the benzothiazole core structure.
In a related context, radiolabeled [11C]carbon dioxide can be used to synthesize isotopically labeled benzothiazole derivatives. For instance, [11C]CO2 is converted to [11C]methyl iodide, which is then used to N-methylate a precursor, such as a 6-substituted 2-(4′-aminophenyl)-benzothiazole, to produce a radiolabeled product. google.com
Advanced Derivatization and Functionalization Strategies
Further modification of the this compound scaffold is crucial for developing new compounds with tailored properties. These strategies focus on introducing various functional groups onto the core structure, particularly at the 6-amino position.
Synthesis of Substituted this compound Analogues
The amino group at the 6-position of the benzothiazole ring serves as a versatile handle for introducing a wide range of functionalities through N-functionalization reactions. These reactions include acylation, sulfonylation, and the formation of ureas and thioureas.
A common strategy involves the acylation of the 6-amino group. For example, 2-amino-6-nitrobenzothiazole can be acylated, followed by reduction of the nitro group to an amino group, which is then further functionalized. mdpi.com This multi-step approach allows for the introduction of various acyl groups. mdpi.com Similarly, this compound can be reacted with acyl chlorides, such as substituted benzoyl chlorides, in the presence of a base like triethylamine to yield N-acylated derivatives. uobaghdad.edu.iq
Sulfonylation is another important N-functionalization reaction. For instance, new benzothiazole-disulfonamide scaffolds have been synthesized from 6-nitro-2-aminobenzothiazole. mdpi.com The process involves a reaction with proline activated by a coupling agent, followed by the reduction of the nitro group. mdpi.com
The synthesis of N-functionalized derivatives can also be achieved through the reaction of the 6-amino group with isocyanates or isothiocyanates to form ureas and thioureas, respectively. mdpi.com
Furthermore, the 6-amino group can be converted into other functional groups. For example, this compound can be used in the synthesis of 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole and 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole through diazo coupling reactions. chemicalbook.comalkalisci.com It can also be converted to 6-dimethylaminobenzothiazole. chemicalbook.comalkalisci.com
In a more complex derivatization, the amino group of 2-cyano-6-aminobenzothiazole can be conjugated to amino acids using carbodiimide activation, leading to the formation of peptide-conjugated benzothiazoles. google.com This demonstrates the utility of the 6-amino group as a point of attachment for biomolecules.
These N-functionalization strategies provide a powerful means to generate a diverse array of this compound derivatives with a wide range of potential applications.
2-Substituted Alkyl/Arylthio Analogues
The introduction of alkylthio or arylthio groups at the 2-position of the this compound core is a common strategy to modulate its physicochemical properties. A primary method for achieving this is through the S-alkylation of 6-amino-2-mercaptobenzothiazole.
One documented approach involves the synthesis of 2-alkenylthio-6-aminobenzothiazoles. This is accomplished by reacting the potassium salt of 6-amino-2-mercaptobenzothiazole with various alkenyl bromides. mdpi.com This reaction provides a straightforward route to a series of 2-alkenylthio derivatives.
Similarly, a range of 2-alkylthio-6-aminobenzothiazoles can be prepared and subsequently used as precursors for further derivatization. For instance, these compounds can undergo reaction with salicylaldehyde to form the corresponding 2-alkylthio-6-salicylideneaminobenzothiazoles, which are a class of Schiff bases. chemicalpapers.com The reaction involves dissolving the 2-alkylthio-6-aminobenzothiazole in heated ethanol, followed by the addition of salicylaldehyde and a brief period of boiling. chemicalpapers.com
Table 1: Synthesis of 2-Alkylthio-6-salicylideneaminobenzothiazoles chemicalpapers.com
Alkyl Group (R) | Starting Material | Reagent | Solvent | Reaction Condition |
---|---|---|---|---|
Methyl | 2-Methylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |
Ethyl | 2-Ethylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |
Propyl | 2-Propylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |
Mannich Base Formation
The Mannich reaction is a versatile method for introducing aminoalkyl chains onto the this compound scaffold. These reactions typically involve the condensation of a primary or secondary amine (in this case, the amino group of a this compound derivative), formaldehyde, and a compound containing an active hydrogen atom.
A specific example is the synthesis of Mannich bases from 2-alkylthio-6-aminobenzothiazoles. In this procedure, 2-alkylthio-6-aminobenzothiazole is treated with formaldehyde and bicyclo[2.2.1]hept-5-en-2,3-dicarboximide in boiling ethanol. chempap.org The 2-alkylthio-6-(bicyclo[2.2.1]hept-5-en-2,3-dicarboximidomethylamino)benzothiazoles precipitate from the solution upon cooling. chempap.org
Acetamide and Thiazolidinone Derivatives
The amino group of this compound is a key site for derivatization to form amides and for the construction of more complex heterocyclic systems like thiazolidinones.
Acetamide Derivatives: Acetylation of the amino group in 2-alkylthio-6-aminobenzothiazoles can be readily achieved using acetic anhydride. chempap.org The reaction can be performed by dissolving the 2-alkylthio-6-aminobenzothiazole derivative in acetic anhydride and allowing the mixture to stand at room temperature. chempap.org This method has been used to prepare a series of 6-acetamido-2-alkylthiobenzothiazoles. chempap.org Another route involves the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. This is accomplished by first protecting the amino group of 2-amino-6-bromobenzothiazole as an acetamide, followed by a Suzuki cross-coupling reaction with various aryl boronic acids or their pinacol esters in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comnih.gov
Thiazolidinone Derivatives: Thiazolidinone rings can be appended to the this compound core, often via a multi-step synthesis involving a Schiff base intermediate. A general method involves the following sequence:
Reaction of a substituted 2-aminobenzothiazole (e.g., 6-methoxy-2-aminobenzothiazole) with an appropriate aldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base. tsijournals.com
Cyclocondensation of the resulting Schiff base with a mercaptoalkanoic acid, such as thioglycolic acid, by heating. The mixture is then treated with a sodium bicarbonate solution to yield the 2,3-disubstituted-1,3-thiazolidin-4-one. tsijournals.com
Another pathway to thiazole-containing derivatives involves the cyclization of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides with substituted phenylthioureas in absolute ethanol, using potassium carbonate as a base. tandfonline.com
Table 2: Synthesis of Thiazolidinone Derivatives tsijournals.com
Starting Benzothiazole | Aldehyde | Cyclizing Agent | Product |
---|
Schiff Base Formation
The formation of Schiff bases (or imines) is a fundamental reaction of the primary amino group of this compound. This is typically achieved through the condensation reaction with an aldehyde or ketone.
For example, 2-alkylthio-6-aminobenzothiazoles react with salicylaldehyde in boiling ethanol to yield 2-alkylthio-6-salicylideneaminobenzothiazoles. chemicalpapers.com Similarly, substituted 2-aminobenzothiazoles, such as 6-methoxy-2-aminobenzothiazole, can be refluxed with various benzaldehydes in ethanol containing a catalytic amount of glacial acetic acid to produce the corresponding Schiff bases. tsijournals.com
Conjugation with Biomolecules and Advanced Scaffolds
The functionalization of this compound extends to its conjugation with complex molecules, enhancing its potential for specific applications in biotechnology and materials science.
Amino Acid and Peptide Conjugates
Conjugating this compound with amino acids and peptides can generate probes for biological assays. A common strategy involves using a derivative, 2-cyano-6-aminobenzothiazole, to facilitate the coupling. The conjugation can be performed to form a peptide bond, a carbamate bond, or a urea/thiourea bond between the amino group of the benzothiazole and a carboxylic group of the amino acid. google.com
One method involves the activation of the carboxylic acid of the amino acid. For example, isobutylchloroformate can be used to activate the free acid of an amino acid in the presence of N-methylmorpholine in tetrahydrofuran (THF). google.com Carbodiimide activation is another feasible approach. google.com Following the conjugation of the amino acid to 2-cyano-6-aminobenzothiazole, a subsequent reaction with D-cysteine can lead to the formation of an amino acid-conjugated luciferin derivative. google.com This "click" reaction between the 2-cyano-benzothiazole (CBT) and an N-terminal cysteine (Cys) on a peptide is rapid and efficient, proceeding via nucleophilic attack of the cysteine's thiol group on the cyano carbon, followed by cyclization. rsc.orgresearchgate.net
Integration with Carbon Nanotubes
This compound can be covalently attached to the surface of carbon nanotubes (CNTs), modifying their properties for potential use in nanoelectronics and materials science. The process for functionalizing multi-walled carbon nanotubes (MWCNTs) with this compound involves an initial acid treatment of the MWCNTs. This step introduces carboxylic acid groups onto the nanotube surface. These acid-functionalized MWCNTs are then reacted with this compound, leading to the formation of an amide linkage between the carboxyl groups on the MWCNTs and the amino group of the this compound. This functionalization has been shown to alter the magnetic properties of the MWCNTs.
Formation of Metal Complexes
The benzothiazole nucleus, particularly the 2-aminobenzothiazole framework, is a subject of considerable interest in coordination chemistry. veterinaria.org The presence of potential coordinating sites—specifically the exocyclic amino group (-NH2) and the endocyclic nitrogen and sulfur atoms—allows for the formation of diverse and stable transition metal complexes. veterinaria.org The coordination potential is often enhanced by converting the 2-amino group into a Schiff base, which introduces an additional imine nitrogen donor site. veterinaria.org
Research has demonstrated the synthesis of numerous metal complexes involving this compound and its derivatives with various transition metals. These complexes are typically synthesized by reacting the specific benzothiazole ligand with a metal salt, often in an ethanolic solution under reflux. mdpi.comnih.gov The resulting complexes exhibit a range of geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand structure. researchgate.netresearchgate.netjocpr.com
A common strategy involves the use of Schiff base ligands derived from the condensation of 2-aminobenzothiazoles with different aldehydes. For instance, Schiff bases prepared from 2-amino-6-methoxybenzothiazole and aldehydes like 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde react with metal chlorides of Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III). mdpi.com Spectroscopic and analytical data suggest that these ligands often act as bidentate chelators, coordinating through the azomethine nitrogen and the benzothiazole ring nitrogen to form octahedral structures. researchgate.net
In a specific study, a novel Schiff base created from this compound and 4-methoxy salicylaldehyde was used to synthesize bivalent complexes with Cu(II), Ni(II), and Co(II). researchgate.net Analysis of these complexes indicated a square planar geometry for all three. researchgate.net Similarly, copper complexes derived from Schiff bases of various 2-aminobenzothiazole derivatives have been synthesized and characterized, with studies suggesting a distorted square planar geometry. jmaterenvironsci.com
The coordination behavior can vary. While many Schiff base derivatives coordinate through the imine and ring nitrogens, studies on complexes of 6-methyl-2-aminobenzothiazole with metals like Cu(II), Ni(II), and Co(II) indicate that coordination occurs through the exocyclic amino group, leaving the cyclic sulfur and imine groups uncoordinated. drdo.gov.in In other cases, such as with ligands derived from 2,4-dihydroxybenzaldehyde, coordination involves the imino nitrogen, aromatic sulfur, and a phenolic oxygen atom. orientjchem.org
The stoichiometry of these complexes is frequently found to be a 1:2 metal-to-ligand ratio. jocpr.com For example, complexes of 4,6-dinitrobenzothiazole-2-amine acetate with Cu(II), Zn(II), Cd(II), and Ni(II) were determined to have a [1:2] metal-to-ligand ratio, with the copper complex adopting a square planar geometry while the others were tetrahedral. jocpr.com
The research findings on the formation of these metal complexes are summarized in the tables below.
Table 1: Examples of Metal Complexes Derived from this compound and its Derivatives
Metal Ion | Ligand (Derivative of this compound) | Proposed Geometry |
---|---|---|
Cu(II), Ni(II), Co(II) | Schiff base of this compound and 4-methoxy salicylaldehyde | Square Planar researchgate.net |
Co(II), Ni(II), Cu(II) | Schiff base of 2-amino-6-methoxybenzothiazole and 2-nitrobenzaldehyde | Octahedral mdpi.comresearchgate.net |
Cr(III), Fe(III) | Schiff base of 2-amino-6-methoxybenzothiazole and 2,4-dihydroxybenzaldehyde | Octahedral mdpi.comresearchgate.net |
Cu(II) | Schiff base of 2-aminobenzothiazole and Knoevenagel condensate | Distorted Square Planar jmaterenvironsci.com |
Cu(II) | 4,6-dinitrobenzothiazole-2-amine acetate | Square Planar jocpr.com |
Zn(II), Cd(II), Ni(II) | 4,6-dinitrobenzothiazole-2-amine acetate | Tetrahedral jocpr.com |
Mn(II), Co(II), Ni(II) | o-vanillidene-2-aminobenzothiazole (with 1,10-phenanthroline) | Not specified nih.gov |
Table 2: Research Findings on this compound Metal Complexes
Study Focus | Key Findings | Reference |
---|---|---|
Synthesis and Geometry | Prepared Co(II), Ni(II), and Cu(II) complexes with Schiff bases of 2-amino-6-methoxy-benzothiazole. Proposed octahedral structures where the ligand is bidentate, coordinating via azomethine and benzothiazole nitrogen. | mdpi.comresearchgate.net |
Coordination Mode | Investigated complexes of 6-methyl-2-aminobenzothiazole. Infrared data showed coordination through the exocyclic NH2 group, with the cyclic sulfur and C=N groups not participating. | drdo.gov.in |
Stoichiometry and Geometry | Synthesized complexes of 4,6-dinitrobenzothiazole-2-amine acetate with Cu(II), Zn(II), Cd(II), and Ni(II). The metal-to-ligand ratio was found to be 1:2 for all complexes. The Cu(II) complex was square planar, while others were tetrahedral. | jocpr.com |
Synthesis of Copper Complexes | Ethanolic solutions of 2-aminobenzothiazole derivatives and copper acetate were refluxed to form complexes. A distorted square planar geometry was suggested for the products. | jmaterenvironsci.com |
Table 3: List of Compounds
Compound Name |
---|
This compound |
2-Aminobenzothiazole |
Copper(II) acetate |
4-methoxy salicylaldehyde |
2-amino-6-methoxybenzothiazole |
2-nitrobenzaldehyde |
2-chlorobenzaldehyde |
2,4-dihydroxybenzaldehyde |
6-methyl-2-aminobenzothiazole |
4,6-dinitrobenzothiazole-2-amine acetate |
o-vanillidene-2-aminobenzothiazole |
1,10-phenanthroline |
6-chloro-1,3-benzothiazol-2-amine |
Pyridoxal |
Copper |
Nickel |
Cobalt |
Iron |
Chromium |
Cadmium |
Manganese |
Zinc |
Vanadium |
Platinum |
Elucidation of Biological and Pharmacological Activities of 6-aminobenzothiazole Derivatives
Antimicrobial Activity Studies
Derivatives of 6-aminobenzothiazole have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a range of pathogenic bacteria and fungi.
Substituted 6-aminobenzothiazoles have shown notable antibacterial properties, particularly against Gram-positive bacteria. A series of 2-alkenylthio-6-aminobenzothiazoles displayed significant activity against Staphylococcus aureus. mdpi.com Further studies on thiazolyl aminobenzothiazole derivatives confirmed their efficacy against both Gram-positive strains, such as S. aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govtandfonline.com
Structure-activity relationship studies revealed that substitutions on the benzothiazole ring influence antibacterial potency. For instance, compounds with an electron-withdrawing fluoro group at the 6-position of the benzothiazole ring demonstrated enhanced activity against both Gram-negative and Gram-positive bacteria. tandfonline.com Specifically, certain 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles showed excellent activity against S. aureus and B. subtilis. tandfonline.com The antibacterial action of some derivatives is linked to the inhibition of key bacterial enzymes like uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB). nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
Compound Description | Target Bacteria | Activity (MIC, µg/mL) | Reference |
---|---|---|---|
2-(Alkenylthio)-6-aminobenzothiazoles | Staphylococcus aureus | Significant Activity | mdpi.com |
Thiazolyl aminobenzothiazole derivative 12 | S. aureus, B. subtilis | 12-18 | tandfonline.com |
Thiazolyl aminobenzothiazole derivative 18 | E. coli, P. aeruginosa | 11-18 | tandfonline.com |
Thiazolyl aminobenzothiazole derivative 20 | S. aureus, B. subtilis | 6-8 | tandfonline.com |
Isatin-clubbed benzothiazole derivative 41c | E. coli, P. aeruginosa | 3.1, 6.2 | nih.gov |
The antifungal activity of this compound derivatives is well-documented, particularly against Candida species. mdpi.comnih.gov Several 2-alkylthio-6-aminobenzothiazole derivatives have been identified as potent anticandidous agents, with some inhibiting the yeast-mycelial conversion of Candida albicans, a critical step in its pathogenesis. tandfonline.comtandfonline.com The n-pentyl derivative, 6-amino-2-n-pentylthiobenzothiazole (APB), is a notable example of a highly active compound in this class. mdpi.com
The spectrum of activity extends beyond C. albicans to include other fungi like Aspergillus niger and the dermatophyte Trichophyton mentagrophytes. mdpi.comnih.govtandfonline.com In a study of 2-alkenylthio-6-aminobenzothiazoles, derivatives with a C5 alkenyl substituent showed superior activity against C. albicans compared to the standard, APB. mdpi.com The introduction of a fluoro group at the 6-position of the benzothiazole ring was also found to increase antifungal activity. tandfonline.com
Table 2: Antifungal Activity of Selected this compound Derivatives
Compound Description | Target Fungi | Activity (MIC, µg/mL) | Reference |
---|---|---|---|
2-Alkenylthio-6-aminobenzothiazole 3 | Candida albicans | 15.6 | mdpi.com |
2-Alkenylthio-6-aminobenzothiazole 4 | Candida albicans | 15.6 | mdpi.com |
Thiazolyl aminobenzothiazole derivative 17 | C. albicans, A. niger | 12-14 | tandfonline.com |
Thiazolyl aminobenzothiazole derivative 18 | C. albicans, A. niger | 4-9 | tandfonline.com |
Thiazolyl aminobenzothiazole derivative 19 | C. albicans, A. niger | 8-11 | tandfonline.com |
Thiazolyl aminobenzothiazole derivative 20 | C. albicans, A. niger | 3-4 | tandfonline.com |
6-Benzyloxy-2-aminobenzothiazole 1e | C. albicans, C. parapsilosis | Potent Activity | ucl.ac.be |
A primary mechanism for the antifungal action of this compound derivatives is the inhibition of ergosterol biosynthesis. tandfonline.comtandfonline.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and cell death. seq.esmdpi.com
Studies on 6-amino-2-n-pentylthiobenzothiazole (APB) and related 2-alkenylthio-6-aminobenzothiazoles have shown that these compounds block the ergosterol biosynthesis pathway. mdpi.comnih.gov The specific target is the demethylation of sterol intermediates. mdpi.com This inhibition leads to a significant decrease in the cellular ergosterol content and a corresponding accumulation of aberrant 14α-methylated sterols, such as lanosterol. mdpi.commdpi.com The buildup of these toxic precursors disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth. mdpi.comnih.gov This mechanism of action is similar to that of widely used azole antifungal drugs. seq.esmdpi.com
Antifungal and Anticandidous Properties
Antineoplastic and Cytotoxic Activity Research
In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines.
Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. Water-soluble hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazole have shown cytostatic activities against cervical (HeLa), breast (MCF-7), and colon cancer cells. jocpr.com
Derivatives have been synthesized and tested against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with some compounds exhibiting potent activity. nih.govacs.orgresearchgate.net For example, a morpholine-based thiourea bromobenzothiazole derivative was found to be a potent agent against MCF-7 cells with an IC₅₀ value of 18.10 µM and against HeLa cells with an IC₅₀ of 38.85 µM. nih.gov Similarly, naphthalimide-benzothiazole hybrids have shown strong antitumor activity against A549 and MCF-7 cell lines. nih.govtandfonline.com The substitution pattern on the benzothiazole core and the attached phenyl rings significantly influences the cytotoxic potency. nih.gov
Table 3: Cytotoxic Activity of Selected this compound Derivatives Against Cancer Cell Lines
Compound Description | Cell Line | Activity (IC₅₀, µM) | Reference |
---|---|---|---|
Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast) | 18.10 | nih.gov |
Morpholine based thiourea bromobenzothiazole 23 | HeLa (Cervical) | 38.85 | nih.gov |
Naphthalimide-benzothiazole derivative 67 | A549 (Lung) | 3.89 | nih.govtandfonline.com |
Naphthalimide-benzothiazole derivative 67 | MCF-7 (Breast) | 5.08 | nih.govtandfonline.com |
6-Amino-2-(4-fluorophenyl)benzothiazole 19 | MCF-7 (Breast) | Active | nih.gov |
This compound Schiff base Cu(II) complex | HeLa (Cervical) | Active | researchgate.net |
This compound Schiff base Cu(II) complex | A549 (Lung) | Active | researchgate.net |
This compound Schiff base Cu(II) complex | MCF-7 (Breast) | Active | researchgate.net |
Pyrimidine-based 2-aminobenzothiazole derivatives | MCF-7 (Breast) | Potent Activity | rsc.org |
4-Nitroaniline/piperazine-4-nitroaniline derivative OMS5 | A549 (Lung), MCF-7 (Breast) | Growth Reduction | acs.org |
The cytotoxic effects of this compound derivatives are mediated through various mechanistic pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. jocpr.com Some pyridinyl-2-amine linked benzothiazole-2-thiol compounds were found to induce apoptosis in HepG2 cancer cells. jocpr.com
Other investigations suggest that these compounds can interfere with critical cellular processes. For instance, certain derivatives are believed to function as DNA intercalating agents, disrupting DNA replication and transcription, which is a mechanism shared by some established chemotherapeutics. nih.govresearchgate.net Inhibition of key signaling enzymes is another pathway; recently synthesized 2-aminobenzothiazole derivatives showed potential inhibitory activity against the PI3Kγ enzyme, which is involved in cell growth and survival pathways. acs.org The collective research points to a multi-targeted approach, including the induction of apoptosis and the inhibition of crucial enzymes and cellular processes, as the basis for the antineoplastic activity of this class of compounds. researchgate.net
Evaluation against Cancer Cell Lines (e.g., HeLa, A549, MCF-7)
Neurological and Central Nervous System Activities
Derivatives of this compound have emerged as a significant class of compounds with diverse activities within the central nervous system. Researchers have explored their potential in managing neurological disorders, revealing promising anticonvulsant, muscle relaxant, and neuroprotective properties.
Anticonvulsant Properties and Receptor Interactions (e.g., GABAergic System)
Substituted 2-aminobenzothiazole derivatives have been identified as potent anticonvulsant agents. scholarsresearchlibrary.com The proposed mechanism for this activity often involves the GABAergic system. It is suggested that a GABA-like pharmacophore on the benzothiazole nucleus may bind to GABA receptors, leading to a synergistic anticonvulsant effect, which is enhanced by the compound's lipophilicity. scholarsresearchlibrary.com
Virtual screening and molecular docking studies have been employed to predict and confirm the anticonvulsant potential of these derivatives. jddtonline.inforesearchgate.net These studies have targeted the γ-amino butyric acid (GABA) molecular target, showing that 6-substituted 2-aminobenzothiazole derivatives can interact and bind effectively with subunits of the GABA enzyme, corroborating the in-vivo anticonvulsant observations. scholarsresearchlibrary.comjddtonline.info For instance, molecular docking studies against the beta-3 subunit of the GABA-A receptor have been used to screen newly designed derivatives. jddtonline.info One such study identified a compound, referred to as compound 14, which exhibited a higher rerank score and mol dock score compared to the reference drug, riluzole. jddtonline.info
In another study, compound BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole) showed strong binding interaction with the GABA enzyme, with scores close to the reference drug phenytoin. scholarsresearchlibrary.com Furthermore, 2-amino-6-trifluoromethoxy-benzothiazole has been shown to act on gabaergic mechanisms, inhibiting convulsions induced by GABA synthesis inhibitors like isoniazid. google.com
Some synthesized hydrazino group substituted benzothiazole derivatives have also demonstrated significant to moderate anticonvulsant activities in electric shock method tests. rjptonline.org The broad investigation into various derivatives, including those of aminobenzothiazole and thiazolidinone-triazole, highlights the ongoing search for novel anticonvulsant agents within this chemical family. nih.govscialert.net
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
Compound | Research Finding | Target/Mechanism | Reference |
---|---|---|---|
6-substituted 2-aminobenzothiazole derivatives | Designed and evaluated for anticonvulsant activity through virtual screening. | Binding affinity to beta-3 subunit of GABA-A receptor. | jddtonline.info |
BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole) | Showed good binding interaction in molecular docking studies, comparable to phenytoin. | Interaction with γ-amino butyric acid (GABA) enzyme. | scholarsresearchlibrary.com |
2-[6-(phenyl) 2-thio 1, 3-oxazin-3yl] amino benzothiazole derivatives | Exhibited significant to moderate anticonvulsant activity. | Evaluated by electric shock method. | rjptonline.org |
Muscle Relaxant Effects
Several derivatives of 2-aminobenzothiazole have been reported to possess muscle relaxant properties. researchgate.netresearchgate.netmdpi.com This activity was noted as a significant finding in the 1950s, drawing initial biological interest to this class of compounds. derpharmachemica.com More recent research has confirmed these effects. For example, in a study evaluating novel chromene-2-one derivatives synthesized with 6-substituted 2-aminobenzothiazoles for antipsychotic activity, all tested compounds also demonstrated muscle relaxant properties during Rota rod experiments. jocpr.com
Neuroprotective Potentials
The neuroprotective effects of this compound derivatives, particularly those related to the structure of riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), have been a subject of significant investigation. researchgate.netnih.gov Riluzole itself is noted for its neuroprotective effects, acting as a voltage-gated sodium channel blocker and a noncompetitive inhibitor of NMDA receptors. nih.gov
Researchers have synthesized series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole to explore enhanced neuroprotective activity. researchgate.net In an in vitro model of ischemia/reperfusion injury, certain amidine and thiourea derivatives significantly attenuated neuronal injury. researchgate.net Selected thiourea derivatives were also found to possess a direct ROS (Reactive Oxygen Species) scavenging activity, indicating antioxidant properties as a mechanism for neuroprotection. researchgate.net Specifically, compounds designated as 3a-d from this series demonstrated this antioxidant capability. researchgate.net
Further studies on amidine 4H-3,1-benzothiazine derivatives showed they could reduce glutamate and LDH release in an oxygen/glucose deprivation and reperfusion model. unisi.it These compounds also reduced cytotoxicity induced by glutamate and 6-hydroxydopamine (6-OHDA) and limited the formation of ROS in neuronal preparations. unisi.it One derivative, 5c, was effective in inhibiting neuronal voltage-dependent Na+ and Ca2+- channels, a profile comparable to riluzole. unisi.it The benzothiazole scaffold is increasingly recognized for its potential in developing treatments for neurodegenerative disorders like Alzheimer's disease, due in part to these neuroprotective actions. nih.govmdpi.comfrontiersin.org
Anti-inflammatory and Analgesic Effects
A significant body of research has established that derivatives of this compound possess notable anti-inflammatory and analgesic properties. researchgate.netresearchgate.netmdpi.com Studies have shown that 6-substituted-2-aminobenzothiazole derivatives, including those with 6-methyl, 6-methoxy, and 6-ethoxy groups, exhibit these dual activities. mdpi.com
The synthesis of new benzothiazole derivatives has often been followed by screening for these specific pharmacological effects. For instance, a series of hydrazino group substituted benzothiazoles was synthesized and evaluated, showing significant to moderate anti-inflammatory and analgesic activities in rat models. rjptonline.org Similarly, newly synthesized Schiff's bases of benzothiazole derivatives demonstrated mild to moderate analgesic and anti-inflammatory activity. silae.it When tested for analgesic effects using the tail-flick method, several compounds showed significant activity, although less than the standard drug pentazocin. silae.it In anti-inflammatory screenings using the carrageenan-induced edema model in rats, these compounds were found to be moderately active, with some showing significant effects comparable to, but less potent than, indomethacin. silae.it
Structure-activity relationship (SAR) studies have provided insights into enhancing these effects; for example, the inclusion of an oxadiazole ring and bromo substituents has been shown to increase anti-inflammatory and analgesic efficacy. jchemrev.com Certain Mannich bases derived from BTA and quinazolines conjugated with BTA have also demonstrated a substantial decrease in edema volume. jchemrev.com In some cases, the synthesized compounds outperformed conventional drugs like aspirin and naproxen in terms of their anti-inflammatory and analgesic properties. jchemrev.com
Further research into benzothiazoles bearing benzenesulphonamide and carboxamide moieties has yielded compounds with potent effects. nih.gov Molecular docking studies predicted excellent binding to inflammatory receptors, and subsequent in vivo tests confirmed high percentage inhibition of carrageenan-induced rat paw edema. nih.gov Specifically, compounds 17c and 17i showed 80% and 78% inhibition at 3 hours, respectively. nih.gov These compounds also displayed significant analgesic activity. nih.gov
Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives
Compound/Derivative Series | Analgesic Activity Finding | Anti-inflammatory Activity Finding | Model Used | Reference |
---|---|---|---|---|
Mannich bases of 6-Substituted-2-aminobenzothizole | Screened for analgesic activity. | 6-substituted derivatives reported to have anti-inflammatory properties. | Not specified for analgesia; general literature for anti-inflammatory. | researchgate.net |
Hydrazino group substituted benzothiazoles | Exhibited significant to moderate activity. | Exhibited significant to moderate activity. | Hot plate method (analgesic); Carrageenan-induced paw edema (anti-inflammatory). | rjptonline.org |
Benzothiazole Schiff's bases (P5e, P5g, P5h) | Showed significant analgesic activity. | Showed significant anti-inflammatory activity. | Tail flick method (analgesic); Carrageenan-induced paw edema (anti-inflammatory). | silae.it |
Anti-infective Applications Beyond Direct Antimicrobial Action
While the direct antimicrobial properties of benzothiazoles are well-documented, their utility as anti-infective agents extends to other mechanisms, most notably in the realm of antiviral therapies.
Antiviral Activity (e.g., Anti-HIV Agents, Reverse Transcriptase Inhibition)
Benzothiazole derivatives have been extensively investigated for their potential as anti-HIV agents. jchemrev.commdpi.com The mechanism of action often involves the inhibition of key viral enzymes, particularly HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. mdpi.comtandfonline.com
Several synthesized series of benzothiazole derivatives have been tested for their ability to inhibit HIV-1 RT. One study focused on 2-(2,6-dihalophenyl)-3-(4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones. tandfonline.comtandfonline.com It was discovered that substituting the benzothiazolyl moiety at the 4th or 6th position could transform a practically inactive compound into a potent inhibitor. tandfonline.com For example, the 4-Cl-benzo[d]thiazol-2-yl analogue (compound 7) was found to be a powerful RT inhibitor with an IC50 value of 0.04 μM. tandfonline.comtandfonline.com Another compound, the 6-F-benzo[d]thiazol-2-yl derivative (compound 9), also showed high activity with an IC50 of 0.25 μM. tandfonline.com These compounds demonstrated a mode of inhibition that was uncompetitive or mixed for the RNA/primer template and competitive for dNTPs, a desirable characteristic as it may be effective against mutations that confer resistance to traditional non-competitive NNRTIs. tandfonline.comtandfonline.com
Other research has explored different structural modifications. A series of benzothiazole derivatives was tested in vitro against HIV-1 and HIV-2, with one compound, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone (9), showing activity against a strain of HIV. mdpi.com Hybrid molecules, such as benzothiazolyl-coumarins, have also been evaluated, with a 6-chlorobenzothiazole derivative demonstrating a promising anti-HIV effect. nih.gov These findings underscore the potential of the benzothiazole scaffold in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV. mdpi.comresearchgate.net
Table 3: Anti-HIV Activity of Selected Benzothiazole Derivatives
Compound/Derivative Series | Finding/Activity | Mechanism of Action | Reference |
---|---|---|---|
3-(4-Cl-benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluoro-phenyl)thiazolidin-4-one (7) | Potent inhibitor with IC50 = 0.04 μM. | HIV-1 Reverse Transcriptase Inhibition. | tandfonline.comtandfonline.com |
3-(6-F-benzo[d]thiazol-2-yl)-2-(2,6-dichloro-phenyl)thiazolidinone-4-one (9) | Active inhibitor with IC50 = 0.25 μM. | HIV-1 Reverse Transcriptase Inhibition. | tandfonline.com |
(3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone (9) | Active against a strain of HIV in vitro. | Assumed to be a non-nucleoside reverse transcriptase inhibitor (NNRI). | mdpi.com |
Antitubercular Efficacy and Target Modulation (e.g., DprE1 Inhibition)
Derivatives of this compound have demonstrated notable potential as antitubercular agents, with some exhibiting significant inhibitory activity against Mycobacterium tuberculosis (Mtb). rsc.orgpnrjournal.com A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. rsc.orgnih.gov Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial death. pnrjournal.comnih.gov
Research has highlighted several 6-substituted benzothiazole derivatives with potent anti-mycobacterial properties. For instance, certain benzothiazole amides have been identified as promising noncovalent inhibitors of DprE1. nih.gov In one study, bis-benzothiazole amides were synthesized and evaluated, with some compounds showing remarkable antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against the H37Ra strain and 1.0 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov The most active of these compounds also demonstrated significant efficacy against drug-resistant tuberculosis strains. nih.gov
Furthermore, molecular docking studies have been employed to understand the structure-activity relationships and the binding modes of these derivatives within the DprE1 active site. rsc.orgnih.govnih.gov These studies suggest that specific substitutions on the benzothiazole ring and the nature of the amide linkage are crucial for potent inhibitory activity. rsc.orgnih.gov For example, a pharmacophore model for certain derivatives indicated that the presence of an aromatic, aliphatic carbon center and a hydrogen bond donor is essential for enhanced antitubercular activity and DprE1 inhibition. rsc.org Some benzothiazole-pyrimidine hybrids have also shown high activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, with MIC values ranging from 0.24 to 0.98 µg/mL against the sensitive strain. nih.gov
Table 1: Antitubercular Activity of Selected this compound Derivatives
Compound Type | Target Strain | MIC (µg/mL) | Target Enzyme |
Bis-benzothiazole amide (6a) | M.tb H37Ra | 0.5 | DprE1 |
Bis-benzothiazole amide (6a) | M.tb H37Rv | 1.0 | DprE1 |
Benzothiazole-pyrimidine hybrid (5c) | M.tb (drug-sensitive) | 0.24-0.98 | DprE1 |
Benzothiazole-pyrimidine hybrid (15) | M.tb (drug-sensitive) | 0.24-0.98 | DprE1 |
Benzothiazole-pyrimidine hybrid (5c) | MDR-TB | 0.98 | DprE1 |
Benzothiazole-pyrimidine hybrid (15) | MDR-TB | 1.95 | DprE1 |
Benzothiazole-pyrimidine hybrid (5c) | XDR-TB | 3.9 | DprE1 |
Benzothiazole-pyrimidine hybrid (15) | XDR-TB | 7.81 | DprE1 |
MDR-TB: Multidrug-resistant Tuberculosis, XDR-TB: Extensively drug-resistant Tuberculosis
Anthelmintic Applications
Several studies have investigated the anthelmintic potential of this compound derivatives, revealing that these compounds can be effective against various helminths. nih.govarabjchem.orgtandfonline.com For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized and screened for their anthelmintic activity against the earthworm species Pheretima posthuma. nih.govtandfonline.com Many of these compounds demonstrated good activity, with some showing paralysis times comparable to or better than the standard drug, mebendazole. arabjchem.orgtandfonline.com
Structure-activity relationship studies have indicated that the nature and position of substituents on the benzothiazole ring and the associated phenyl ring play a significant role in determining the anthelmintic efficacy. arabjchem.orgtandfonline.com For example, compounds with an electron-donating ethoxy group at the 6-position of the benzothiazole ring displayed excellent anthelmintic activity. arabjchem.org In another study, derivatives with electron-withdrawing groups like nitro and bromo at the 6-position of the benzothiazole nucleus, coupled with chloro or fluoro substitutions on an aromatic amine, exhibited higher anthelmintic activity. ejpmr.com Specifically, one compound with an ethoxy group on the aminobenzothiazole and a chloro group on the phenyl ring showed potent activity. tandfonline.com
Table 2: Anthelmintic Activity of Selected this compound Derivatives against P. posthuma
Compound | Substitution at 6-position | Paralysis Time (min) | Death Time (min) |
Compound 22 | Ethoxy | 22.26 | - |
Compound 26 | Ethoxy | Potent Activity | - |
Nitro-substituted | Nitro | High Activity | - |
Bromo-substituted | Bromo | High Activity | - |
Antileishmanial Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for new antileishmanial agents. jchemrev.comresearchgate.netnih.gov Research has shown that the introduction of a benzothiazole group to other heterocyclic scaffolds, such as acridinone, can enhance antileishmanial properties. researchgate.netnih.gov
In one key study, a series of (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their in vitro antileishmanial activity. researchgate.netnih.gov Two derivatives, in particular, demonstrated selective antileishmanial activity, primarily due to their toxicity towards the amastigote stage of the parasite. researchgate.netnih.gov The study suggested that the presence of a 6-amino-benzothiazole group on the 2-amino chain or a 6-nitro-benzothiazole group on the 4-amino chain of the acridinone ring was crucial for specific anti-amastigote properties. researchgate.netnih.gov This highlights the importance of the substitution pattern on the this compound moiety for targeted antileishmanial effects.
Table 3: Antileishmanial Activity of Selected this compound Derivatives
Compound | Structure | Activity |
1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | 6-amino-benzothiazole linked to acridinone | Selective antileishmanial activity (amastigote-specific) |
4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | 6-nitro-benzothiazole linked to acridinone | Selective antileishmanial activity (amastigote-specific) |
Metabolic and Other Therapeutic Investigations
Antidiabetic Activity (e.g., DPP-IV, AMPK Modulation)
The this compound scaffold has been explored for its potential in developing novel antidiabetic agents. jchemrev.comjchemrev.comresearchgate.net One of the key mechanisms of action for these derivatives involves the modulation of enzymes such as dipeptidyl peptidase IV (DPP-IV) and AMP-activated protein kinase (AMPK). jchemrev.comresearchgate.net
Derivatives of BTA-butanamide have been found to be potent inhibitors of DPP-IV, particularly those with a substituent at the 6-position of the benzothiazole ring. jchemrev.comjchemrev.com In vivo studies in mice showed that a metabolically stable compound from this series could inhibit DPP-IV and subsequently lower blood glucose levels during an oral glucose tolerance test. jchemrev.comjchemrev.com Structure-activity relationship studies have indicated that substitutions at the 5 or 6-position of the benzothiazole ring enhance the inhibitory effects on DPP-IV. jchemrev.comjchemrev.com
AMPK is another significant target for antidiabetic drugs. researchgate.netgoogle.comtubitak.gov.tr Certain benzothiazole derivatives have been shown to increase glucose uptake in L6 myotubes in an AMPK-dependent manner. researchgate.net One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake by 2.5-fold compared to the control. researchgate.net This was associated with an increased abundance of GLUT4 in the plasma membrane and activation of AMPK. researchgate.net
Table 4: Antidiabetic Activity of Selected this compound Derivatives
Compound Type | Target | Effect |
6-substituted BTA-butanamide | DPP-IV | Potent inhibition, decreased blood glucose excursion |
2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK | Increased glucose uptake (2.5-fold), activated AMPK |
Urease Enzyme Inhibition
Derivatives of this compound have demonstrated significant potential as urease inhibitors. mdpi.comresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. scielo.br
In one study, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their urease inhibitory activity. mdpi.com All the synthesized compounds were found to be more active than the standard inhibitor, thiourea. mdpi.com The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most active, with an IC₅₀ value of 16.5 μg/mL. mdpi.com Molecular docking studies suggested that these derivatives bind to the non-metallic active site of the urease enzyme, and hydrogen bonding plays a crucial role in their inhibitory mechanism. mdpi.com
Another study on 2-amino-6-arylbenzothiazoles also reported potent urease enzyme inhibition. researchgate.net The most active compound in this series was 6-phenylbenzo[d]thiazole-2-amine, with an IC₅₀ value of 26.35 µg/mL. researchgate.netresearchgate.net
Table 5: Urease Inhibitory Activity of Selected this compound Derivatives
Compound | IC₅₀ (µg/mL) |
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 16.5 |
6-phenylbenzo[d]thiazole-2-amine | 26.35 |
Antioxidant Properties
Several derivatives of this compound have been investigated for their antioxidant properties. mdpi.comresearchgate.netinnovareacademics.in These compounds have shown the ability to scavenge free radicals, which are implicated in various disease processes.
One study evaluated the nitric oxide scavenging activity of N-protected benzothiazole derivatives. mdpi.com These compounds exhibited moderate to good activity, with IC₅₀ values determined for their scavenging potential. mdpi.com For example, 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine showed the highest nitric oxide percentage scavenging at a concentration of 100 µg/mL. researchgate.netresearchgate.net
Another study focused on the water-soluble antioxidant 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC). researchgate.net This compound demonstrated high antiradical activity and was effective in inhibiting the peroxidation of photoreceptor cells induced by various stressors. researchgate.net Furthermore, HABTI ACC was found to effectively inhibit the fructosylation of serum albumin and proteins in photoreceptor cells, suggesting its potential in preventing and treating metabolic syndrome. researchgate.net
Schiff bases derived from 6-substituted 2-aminobenzothiazoles have also been screened for their antioxidant activity using DPPH and ABTS radical scavenging assays. wisdomlib.org The results indicated that these compounds possess good radical scavenging capabilities, which were attributed to the presence of hydroxyl and methoxy groups. wisdomlib.org
Table 6: Antioxidant Activity of Selected this compound Derivatives
Compound Type | Assay | Activity/IC₅₀ |
N-protected benzothiazole derivatives | Nitric oxide scavenging | Moderate to good activity |
6-(4-methoxyphenyl) benzo[d]thiazole-2-amine | Nitric oxide scavenging | Highest % scavenging at 100 µg/mL |
6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC) | Antiradical activity | High activity |
Schiff base of o-Vanilidine and 2-amino-6-bromo benzothiazole | DPPH scavenging | IC₅₀ of 248.82 µg/mL |
Schiff base of o-Vanilidine and 2-amino-6-chloro benzothiazole | ABTS scavenging | IC₅₀ of 52.36 µg/mL |
Hepatoprotective Studies
Recent research has explored the potential of this compound derivatives in providing protection against liver damage. Studies have demonstrated that these compounds can mitigate the harmful effects of toxins on the liver, suggesting their therapeutic potential in managing liver diseases.
One study investigated the hepatoprotective effects of 2-aminobenzothiazole and a related compound, IEM-2320, in a model of acute carbon tetrachloride (CCl₄) poisoning in rats. eco-vector.comresearchgate.net The administration of these compounds resulted in a significant decrease in several biochemical markers of liver damage in the blood serum, indicating their potential to protect the liver from acute injury. eco-vector.com Following the administration of 2-aminobenzothiazole and IEM-2320 in CCl₄-poisoned rats, there were notable reductions in the levels of total protein, glucose, urea, total cholesterol, and the activity of alanine aminotransferase (ALT). eco-vector.comresearchgate.net
Another investigation focused on the antioxidant properties of a benzothiazole-isothiourea derivative, specifically (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (compound 1), in the context of acetaminophen-induced hepatotoxicity. researchgate.net This compound demonstrated the ability to increase the content of reduced glutathione, a key endogenous antioxidant, and decrease the levels of malondialdehyde, a marker of oxidative stress. researchgate.net Furthermore, it was found to inhibit cytochrome P450, an enzyme involved in the metabolic activation of acetaminophen to its toxic intermediate, N-acetyl-p-benzoquinoneimine, thereby exerting a protective effect. researchgate.net
The following table summarizes the key findings from a hepatoprotective study on a this compound derivative.
Compound | Animal Model | Toxin | Key Findings |
2-Aminobenzothiazole | Male white outbred rats | Carbon tetrachloride (CCl₄) | Significant decrease in serum levels of total protein, glucose, urea, total cholesterol, and alanine aminotransferase (ALT) activity. eco-vector.comresearchgate.net |
(E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid | Ex vivo model | Acetaminophen | Increased reduced glutathione content, decreased malondialdehyde levels, and inhibited cytochrome P450. researchgate.net |
Diuretic Activity
Derivatives of this compound have also been investigated for their diuretic properties, which are crucial for the treatment of conditions such as edema, hypertension, and congestive heart failure. tandfonline.com Research in this area has focused on synthesizing new compounds and evaluating their ability to increase urine output and electrolyte excretion.
In one study, a series of new 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amine derivatives were synthesized and evaluated for their diuretic activity in rats. tandfonline.comtandfonline.com The results indicated that several of these compounds exhibited significant diuretic effects. tandfonline.com Notably, the compound 2-{3-[2-(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-1,3-benzothiazole-6-sulfonic acid amide (4c) showed excellent diuretic activity, surpassing that of the standard diuretic drugs acetazolamide and urea. tandfonline.comtandfonline.com The study also highlighted that the parent compound, 2-amino-benzothiazole-6-sulfonic acid amide, demonstrated good diuretic activity. tandfonline.comtandfonline.com
Another study focused on the synthesis of Schiff base derivatives by combining 2-amino-benzothiazole-6-sulfonic acid amides with substituted aromatic aldehydes. researchgate.net The resulting compounds were then tested for their diuretic efficacy. researchgate.net Among the synthesized derivatives, 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) was identified as a particularly promising diuretic agent, with its activity being comparable to that of acetazolamide. researchgate.net
The diuretic activity of selected this compound derivatives is detailed in the table below, comparing their effects to standard diuretics.
Compound | Animal Model | Diuretic Activity (Lipschitz Value) | Urine Output (Cumulative) | Key Electrolyte Excretion Findings |
2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-1,3 benzothiazole-6-sulfonic acid amide (4c) | Rats | 1.13 | 5.30 ± 0.413 (p < 0.01) | Increased excretion of Na+, K+, and Cl- ions. |
2-amino-benzothiazole-6-sulfonic acid amide (1) | Rats | 0.81 | Urinary excretion between that of urea and acetazolamide. | Not specified. |
Acetazolamide (Standard) | Rats | 1.00 | 155.17% increase compared to control. | Not specified. |
Urea (Standard) | Rats | 0.88 | 136.6% increase compared to control. | Not specified. |
Structure-activity Relationship Sar and Pharmacophore Analysis
Influence of Substituents on Biological Activities
The position and properties of substituents on the 6-aminobenzothiazole scaffold are critical determinants of its biological effects. Researchers have systematically investigated these aspects to optimize the potency and selectivity of these derivatives for various therapeutic targets.
Positional Effects of Substituents (e.g., C-2, C-4, C-6)
The location of substituents on the benzothiazole ring profoundly impacts the biological activity of the resulting compounds.
C-2 Position: Substitutions at the C-2 position are crucial for modulating the bioactivity of benzothiazole derivatives. derpharmachemica.comresearchgate.net The nature of the group at this position can lead to significant changes in the compound's therapeutic properties. derpharmachemica.com For instance, the presence of a 2-amino group is a key feature for some biological activities, and its replacement with a 2-mercapto group can shift the activity profile from predominantly antifungal to antibacterial. ucl.ac.be
C-4 Position: The introduction of substituents at the C-4 position has been shown to influence the biological activity. For example, a methoxy group (-OCH3) at this position can confer antibacterial properties. derpharmachemica.com Conversely, an electron-withdrawing group like a chloro (-Cl) substituent at C-4 has been found to enhance antifungal activity. derpharmachemica.comderpharmachemica.com Shifting these substituents to other positions, such as C-6 or C-7, can lead to a decrease in anti-inflammatory activity. sphinxsai.com
C-6 Position: The C-6 position is a key site for modification, and substitutions here significantly impact a range of biological activities. researchgate.net For instance, electron-donating groups at the C-6 position have been associated with enhanced anthelmintic effects. nih.govmdpi.com In contrast, electron-withdrawing groups like fluoro (-F) at this position favor both gram-negative and gram-positive antibacterial activity. tandfonline.com For antifungal activity, bulky and sterically hindered groups at the C-6 position, such as phenoxy and benzyloxy groups, have been shown to be more potent than smaller alkoxy groups. ucl.ac.be Specifically, a benzyloxy derivative was found to be highly active against various Candida species. ucl.ac.be The presence of electron-withdrawing groups like -Cl, -F, or -NO2 in the benzothiazole ring at this position has also been linked to increased anticonvulsant activity. nih.gov
Electronic and Steric Effects of Functional Groups (e.g., Halogens, Electron-Donating/Withdrawing Groups)
The electronic and steric properties of the functional groups attached to the this compound core play a vital role in its biological activity.
Halogens: The introduction of halogens can significantly influence the biological profile. For instance, a fluoro group at the 6-position of the benzothiazole ring enhances activity against both gram-negative and gram-positive bacteria. tandfonline.com It also contributes to good antifungal activity. tandfonline.com Chloro-substituted aminobenzothiazoles have demonstrated greater sensitivity in cancer cell lines compared to their fluoro-substituted counterparts. derpharmachemica.com
Electron-Donating Groups: Electron-donating groups can enhance specific biological activities. For example, methoxy groups on the phenyl ring of certain derivatives have been associated with increased antibacterial activity against gram-positive bacteria and fungal strains. tandfonline.com Electron-donor groups like methyl (Me) and ethoxy (OEt) at the 6-position of the benzothiazole ring have been shown to increase the anthelmintic effect. nih.govmdpi.com
Electron-Withdrawing Groups: Electron-withdrawing groups also play a crucial role in defining the biological activity. A nitro group (NO2) in an attached phenyl ring has been shown to promote antibacterial activity. nih.govmdpi.com In the context of anticonvulsant activity, compounds with electron-withdrawing groups such as Cl, F, and NO2 on the benzothiazole ring were found to be more active. nih.gov
Steric Effects: The size and spatial arrangement of substituents can have a profound impact. For antifungal activity against Candida species, an increase in steric hindrance at the 6-position of the benzothiazole heterocycle was found to enhance activity. ucl.ac.be Phenoxy and benzyloxy derivatives were significantly more potent than their less bulky counterparts. ucl.ac.be
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified.
Antimycobacterial studies have indicated that the amino group at the 6-position acts as a pharmacophore. mdpi.com The presence of an amide group as a hydrogen bonding domain is considered an optimal feature for anticonvulsant activity. scholarsresearchlibrary.com Other important features for anticonvulsant action include the benzothiazolyl hydrophobic domain, the sulfur atom acting as an electron donor system, and a distal phenyl residue which influences lipophilicity. scholarsresearchlibrary.com For a series of N3-phenylpyrazinones, a six-point pharmacophore model was developed, which included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov
Computational Approaches in SAR Derivation
Computational methods are increasingly being used to elucidate the structure-activity relationships of this compound derivatives and to guide the design of new, more potent compounds.
Quantum chemical methods, such as the AM1 method, have been employed to calculate the optimum structure of these compounds and to determine properties like lipophilicity. mdpi.com Such studies have suggested that for optimal anticandidous activity, the lipophilicity of an alkenyl group substituent should be within a specific range. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational tool. In one study, QSAR models were generated for a series of 6-substituted 2-aminobenzothiazole derivatives with antifungal activity against Candida albicans. researchgate.net These models, which were statistically significant and validated, indicated that the partition coefficient, HOMO (Highest Occupied Molecular Orbital) energy, and van der Waals energy are key contributors to the biological activity. researchgate.net This suggests that substituents that modify these parameters can lead to an increase in antifungal potency. researchgate.net
Molecular docking studies are used to predict the binding orientation and affinity of a molecule to a biological target. For anticonvulsant agents, docking studies have been performed against the γ-amino butyric acid (GABA) molecular target to confirm the observed in-vivo activity. scholarsresearchlibrary.com These studies help in understanding the binding interactions at the molecular level. scholarsresearchlibrary.com
Density Functional Theory (DFT) calculations are used to study the thermodynamic and chemical properties of benzothiazole derivatives. researchgate.net These calculations can provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which can be correlated with the reactivity and biological activity of the compounds. researchgate.net
Advanced Characterization and Spectroscopic Investigations in Research Context
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic methods are fundamental in determining the molecular structure of 6-aminobenzothiazole and investigating its interactions with other chemical species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure. conductscience.com
In ¹H NMR, the aromatic protons of the benzothiazole ring system typically appear in the downfield region due to the ring current effect. conductscience.com The protons on the benzene ring of this compound derivatives show distinct signals, and the amino group protons also have a characteristic chemical shift. For example, in a study of 2-cyano-6-aminobenzothiazole, the ¹H-NMR spectrum was obtained on a 500 MHz machine in d₆-DMSO. google.com
¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. The carbon atoms in the benzothiazole ring and the amino-substituted carbon exhibit characteristic chemical shifts. For instance, ¹³C NMR spectra of 2-cyano-6-aminobenzothiazole were also recorded on a Bruker 500 MHz machine in d₆-DMSO. google.com The chemical shifts of this compound have been reported, with data available in spectral databases. spectrabase.com The tautomerism of aminobenzimidazoles, a related class of compounds, has been studied using ¹³C and ¹⁵N NMR, with experimental results compared to theoretical calculations. nih.gov
Table 1: Representative NMR Data for this compound Derivatives
Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
---|---|---|---|
¹H | 7.17 - 7.64 | CDCl₃ | rsc.org |
¹³C | 96.2 - 164.2 | CDCl₃ | rsc.org |
¹H | 7.18 - 8.29 | DMSO-d₆ | rsc.org |
Note: The chemical shifts are indicative and can vary based on the specific derivative and experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific vibrational modes. The N-H stretching vibrations of the primary amino group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring and C=C stretching of the benzene ring give rise to bands in the 1500-1650 cm⁻¹ region. The C-N stretching and C-S stretching vibrations are also identifiable in the fingerprint region of the spectrum. drdo.gov.inresearchgate.net For instance, the FT-IR spectrum of this compound shows characteristic peaks that confirm its structure. researchgate.net
Raman Spectroscopy: Raman spectroscopy offers complementary vibrational information. In a study involving functionalized multi-walled carbon nanotubes with this compound, Raman spectroscopy was used to characterize the material. researchgate.nettandfonline.com The spectra showed characteristic bands for the carbon nanotubes as well as features indicative of the attached this compound moiety. researchgate.nettandfonline.com
Table 2: Key Vibrational Frequencies for this compound Derivatives
Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
---|---|---|---|
N-H stretch (amino) | 3300-3500 | IR | drdo.gov.in |
Aromatic C-H stretch | 3000-3100 | IR | ekb.eg |
C=N stretch (thiazole) | ~1550 | IR | drdo.gov.in |
C=C stretch (aromatic) | 1500-1650 | IR | ekb.eg |
C-N stretch | 1250-1350 | IR | researchgate.net |
C-S stretch | 600-800 | IR | drdo.gov.in |
G-band (MWCNTs) | ~1585 | Raman | researchgate.net |
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
UV-Vis-NIR spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugation and electronic structure of the compound.
This compound derivatives typically exhibit strong absorption bands in the UV region, which can be attributed to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. mdpi.com The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the benzothiazole core. For example, studies on the interaction of this compound with β-cyclodextrin have utilized UV-Vis spectroscopy to monitor changes in the absorption spectrum upon complex formation. rsc.org In another study, the UV-Vis-NIR spectra of multi-walled carbon nanotubes functionalized with this compound were analyzed to confirm the modification. researchgate.nettandfonline.com
Table 3: UV-Vis Absorption Maxima for this compound Systems
System | λ_max (nm) | Solvent/Medium | Reference |
---|---|---|---|
This compound derivatives | 300 - 460 | Not specified | mdpi.com |
This compound-functionalized MWCNTs | ~260 | DMF | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, in the synthesis of 2-cyano-6-aminobenzothiazole, mass spectrometry was used to confirm the identity of the product. google.com
Fluorescence Spectroscopy for Molecular Interactions
Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of this compound and its interactions with other molecules. Upon excitation with light of a suitable wavelength, fluorescent molecules emit light at a longer wavelength. The intensity and wavelength of this emission can be affected by the molecule's environment.
The interaction between this compound and β-cyclodextrin has been investigated using steady-state and time-resolved fluorescence spectroscopy. nih.gov These studies can determine the stoichiometry and binding constants of the resulting complex. nih.gov Additionally, fluorescence spectroscopy has been employed to study the interaction of this compound-based Schiff base complexes with DNA, revealing information about the binding mode. researchgate.net The fluorescence of benzothiazole derivatives can also be quenched or enhanced upon binding to metal ions, a property that can be utilized for sensing applications. rsc.org
Crystallographic and Diffraction Studies
X-ray crystallography and diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state of this compound and its derivatives.
Powder X-ray diffraction (XRD) is used to analyze the crystalline nature of polycrystalline samples. In the context of materials science, XRD has been used to characterize multi-walled carbon nanotubes functionalized with this compound, confirming the retention of the crystalline structure of the nanotubes after functionalization. researchgate.nettandfonline.com
Powder X-Ray Diffraction (PXRD)
Microscopic and Surface Analysis (for functionalized materials)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology and structure of materials at the nanoscale. In the study of this compound, TEM has been primarily applied to characterize materials that have been functionalized with this compound.
For example, TEM images have provided direct visual evidence for the successful functionalization of multi-walled carbon nanotubes (MWCNTs) with this compound (Bet-f-MWCNTs). researchgate.netresearchgate.net The images of pristine MWCNTs show relatively smooth surfaces, whereas the images of Bet-f-MWCNTs reveal a distinct coating or modification on the sidewalls of the nanotubes. researchgate.net This visual confirmation is crucial for verifying that the chemical modification process has occurred as intended.
TEM is also utilized to observe the size, shape, and dispersion of nanoparticles in nanocomposites. In the case of a magnetically recoverable nanocatalyst, Fe3O4@nano-cellulose/Cu(II), which is used in reactions involving 2-aminobenzothiazole, TEM analysis confirmed the morphology of the catalyst particles. rsc.org The ability to visualize these nanostructures is essential for understanding their catalytic activity and performance. nih.gov
Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions within a crystal and to visualize the molecular shape. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. It provides a graphical tool to explore and quantify the types of interactions that stabilize the crystal packing.
In a study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers, Hirshfeld analysis revealed that the crystal structures are dominated by N−H···N and C−H···O intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice. mdpi.com Similarly, for an (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, the analysis showed that the most significant contributions to the Hirshfeld surface come from H···H (47.9%), C···H (25.6%), and N···H (10.1%) contacts. nih.gov These quantitative insights help in understanding the packing motifs and the forces holding the molecules together in the solid state. nih.govscirp.org
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-Aminobenzothiazole Derivative
Interaction Type | Contribution (%) |
---|---|
H···H | 47.9 |
C···H / H···C | 25.6 |
N···H / H···N | 10.1 |
Data for (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, sourced from Arman et al. nih.gov
This detailed analysis of intermolecular interactions is vital for crystal engineering and for understanding the physical properties of these materials. eurjchem.com
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Ligand-Protein Interaction Analysis
Molecular docking studies have been instrumental in evaluating the potential of 6-aminobenzothiazole derivatives against several key protein targets, including Gamma-aminobutyric acid (GABA) receptors, urease, and Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1).
GABA Receptors: Derivatives of this compound have been investigated as potential anticonvulsant agents by studying their interactions with GABA receptors. scholarsresearchlibrary.comjddtonline.infojddtonline.info Molecular docking simulations have shown that these compounds can bind to the GABA-A receptor, a key target for antiepileptic drugs. scholarsresearchlibrary.comjddtonline.infoderpharmachemica.com For instance, certain 6-substituted 2-aminobenzothiazole derivatives were designed and virtually screened for their binding affinities to the beta-3 subunit of the GABA-A receptor. jddtonline.infojddtonline.info The docking studies revealed that these compounds could interact with key amino acid residues in the receptor's binding site, such as Gln224, Gln185, Glu52, Tyr143, and others, suggesting a potential mechanism for their anticonvulsant activity. jddtonline.info In some cases, the docking scores of the designed compounds were comparable to or even better than those of known anticonvulsant drugs like riluzole and phenytoin. scholarsresearchlibrary.comjddtonline.info
Urease: this compound derivatives have also demonstrated significant potential as urease inhibitors. mdpi.comresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by Helicobacter pylori. Molecular docking studies have been performed to understand the binding modes of these compounds within the active site of the urease enzyme. mdpi.comresearchgate.net These in silico studies have shown that derivatives can bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity. mdpi.com For example, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as a potent urease inhibitor, and docking studies helped to elucidate its binding mechanism. mdpi.com
DprE1: Decaprenylphosphoryl-beta-D-ribose oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a promising target for new anti-tubercular drugs. vlifesciences.comrsc.org Benzothiazole derivatives have been designed and evaluated as DprE1 inhibitors. vlifesciences.comrsc.orgjapsonline.combibliomed.org Molecular docking simulations have been used to predict the interactions between these compounds and the DprE1 active site. vlifesciences.comjapsonline.combibliomed.org These studies have shown that the benzothiazole nucleus can fit into the binding cavity, and interactions with key residues like Cys387 and Tyr314 are important for inhibitory activity. vlifesciences.com The docking results have often correlated well with the in vitro antitubercular activity of the compounds. bibliomed.org
Binding Affinity and Conformation Predictions
A crucial aspect of molecular docking is the prediction of binding affinity, which is often represented by a docking score. These scores provide a quantitative estimate of the strength of the interaction between the ligand and the protein. For this compound derivatives, negative docking scores, indicating stable binding interactions, have been consistently reported across various protein targets. scholarsresearchlibrary.comresearchgate.net
For example, in studies targeting GABA-A receptors, docking scores for some derivatives were found to be in the range of -7.5 to -8.4 kcal/mol, with some compounds showing higher scores than the standard drug phenytoin. derpharmachemica.com Similarly, in the context of urease inhibition, potent compounds exhibited strong binding affinities in docking simulations. researchgate.net The binding affinity of benzothiazole-based Schiff bases against the DprE1 protein was found to be as high as -9.2 kcal/mol. rsc.org
In addition to binding affinity, docking studies also predict the binding conformation of the ligand within the active site. This provides a three-dimensional view of how the molecule orients itself and which functional groups are involved in key interactions, such as hydrogen bonds and hydrophobic interactions. scholarsresearchlibrary.comvlifesciences.com This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.
Target Protein | Derivative Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
---|---|---|---|---|
GABA-A Receptor | 6-substituted 2-aminobenzothiazoles | Gln224, Gln185, Glu52, Tyr143 | -7.5 to -8.4 | jddtonline.infoderpharmachemica.com |
Urease | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Non-metallic active site | Not explicitly stated in kcal/mol, but showed high inhibition | mdpi.com |
DprE1 | Benzothiazolylpyrimidine-5-carboxamides | Cys387, Tyr314 | -8.4 | rsc.org |
DprE1 | Benzothiazole based Schiff bases | Not specified | -9.2 | rsc.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of this compound and its derivatives. These theoretical studies provide a deeper understanding of the molecule's intrinsic properties.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic and energetic properties of benzothiazole derivatives. scirp.orgscirp.orgnih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G**. nih.gov These studies can predict various molecular properties, including optimized geometry, which can be compared with experimental data from X-ray crystallography. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr
For benzothiazole derivatives, FMO analysis has been used to predict their reactivity and potential biological activity. scirp.orgscirp.orgnih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr In studies of antioxidant activity, the HOMO energy was used to approximate the electron-donating capacity of the compounds, which is crucial for radical scavenging. nih.gov The spatial distribution of HOMO and LUMO can also identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. scirp.orgscirp.org
Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
---|---|---|---|---|
2-(4-methoxyphenyl)benzo[d]thiazole | Not specified | Not specified | Important for stability and reactivity prediction | dergipark.org.tr |
Various 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol derivatives | Used to predict antioxidant activity | Used to predict electron-accepting capacity | Correlated with scavenging activities | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgscirp.orgmdpi.com The MEP map uses a color-coded scheme to represent different electrostatic potential values on the molecular surface. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). scirp.orgscirp.org
For 2-(4-methoxyphenyl)benzo[d]thiazole, MEP analysis showed high electron density (negative charge) around the nitrogen and oxygen atoms, indicating these as strong nucleophilic regions. dergipark.org.tr Conversely, the methyl group displayed a blue surface, suggesting it is an electron-deficient region and a likely site for electrophilic reactivity. dergipark.org.tr Such analyses help in understanding intermolecular interactions, including hydrogen bonding, and in predicting the most probable sites for metabolic reactions or binding to a receptor. scirp.orgscirp.orgdergipark.org.tr
Density of States (DOS) Analysis
Density of States (DOS) analysis is a crucial computational tool that provides information about the number of available energy states for electrons to occupy within a material. uthpalaherath.comethz.ch It is instrumental in predicting the conductivity of a material. uthpalaherath.com For this compound derivatives, DOS analysis, often performed using packages like GaussSum, helps in understanding the molecular orbital contributions of different elements within the compound. mdpi.com
The analysis typically presents a spectrum where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels are highlighted. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter derived from DOS analysis. mdpi.com A smaller energy gap suggests that electrons can be more easily excited from the HOMO to the LUMO, indicating higher reactivity. mdpi.com For instance, in a study of various benzothiazole derivatives, a compound featuring two trifluoromethyl (-CF3) groups exhibited the lowest ΔE value of 4.46 eV, suggesting it is more reactive than its counterparts. mdpi.com The DOS plots for these compounds illustrate the contributions of different fragments to the molecular orbitals, revealing the flow of electronic charge during transitions. mdpi.com
Semi-Empirical Methods for Mechanistic Insights
Semi-empirical methods offer a computationally less intensive alternative to ab initio methods for studying reaction mechanisms. These methods have been employed to understand the reactivity of aminobenzothiazole derivatives. For example, the SAM1/D and CHAIN methods were used to investigate the phenylation of this compound derivatives. researchgate.net These calculations provided qualitative agreement with experimental results, offering insights into the evolution of a copper(III) intermediate during the reaction. researchgate.netafricaresearchconnects.com
In another study, semi-empirical quantum-mechanical partial charge calculations, such as the PM6 method, were used to improve the accuracy of molecular docking studies of aminobenzothiazole derivatives as potential enzyme inhibitors. acs.orgnih.gov These methods allow for faster partial charge calculations of large molecules like proteins, which is crucial for understanding ligand-protein interactions. acs.org The insights gained from these calculations help in designing new compounds with improved biological activity. nih.gov
Advanced Simulation Techniques (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations have been applied to understand the behavior of this compound and its derivatives in various environments.
For instance, MD simulations were used to investigate the adhesion of 2-aminobenzothiazole (a related compound) to an iron oxide surface, which is relevant for developing anti-corrosion coatings. acs.orgnih.gov The simulations, performed using software like LAMMPS and the ReaxFF potential, revealed that the molecule can adsorb onto the surface in different orientations ("edge-on" and "face-on"). acs.orgnih.gov The study found that the nitrogen atoms in the thiazole ring and the amino group play a significant role in the adsorption energy. nih.gov
In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes. researchgate.net For example, after docking derivatives of thiazolo-[2,3-b]quinazolinone (synthesized from aminobenzothiazole precursors) into the active site of a target protein, MD simulations were run to confirm the stability of the predicted binding poses. researchgate.net These simulations provide an atomistic-level understanding of the interactions between the potential drug molecule and its biological target. researchgate.net
Prediction of Spectroscopic Parameters and Nonlinear Optical (NLO) Responses
Computational methods are widely used to predict spectroscopic properties and to screen molecules for their potential as nonlinear optical (NLO) materials. NLO materials are important for applications in photonics and optoelectronics. science.gov
Density Functional Theory (DFT) calculations are commonly employed to predict various parameters, including vibrational frequencies (IR and Raman), UV-visible absorption spectra, and NMR chemical shifts. mdpi.comresearchgate.net For a series of benzothiazole derivatives, DFT calculations were used to determine their optimized geometries, thermodynamic properties, and vibrational spectra. mdpi.com The calculated absorption wavelengths (λmax), oscillator strengths, and excitation energies provide a theoretical basis for understanding the electronic transitions within the molecules. mdpi.com
The NLO properties of this compound derivatives are of significant interest. The first hyperpolarizability (β), a measure of a molecule's second-order NLO response, can be calculated using computational methods. researchgate.net For example, a study on 6-ethoxy-2-aminobenzothiazolium diphenylacetate, a derivative of this compound, used DFT calculations to determine its static isotropic and anisotropic linear polarizability, as well as its third-order NLO polarizability. researchgate.net The results indicated that the molecule has good optical and NLO properties, making it a candidate for optoelectronic and laser applications. researchgate.net In another study, the push-pull electronic structure of 6-(Dimethylamino)benzothiazole-2-carbonitrile was found to confer a high first hyperpolarizability (β = 45 × 10⁻³⁰ esu), making it suitable for NLO devices. vulcanchem.com
Mechanistic Insights into 6-aminobenzothiazole Reactivity and Biological Action
Reaction Mechanism Elucidation for Synthetic Transformations
The versatility of 6-aminobenzothiazole in organic synthesis stems from the reactivity of its core structure, which allows for a variety of transformations. Understanding the mechanisms of these reactions is crucial for the rational design of novel molecules with desired properties.
Bioorthogonal Click Chemistry Mechanisms (e.g., CBT-Cys Reaction)
A significant application of this compound derivatives, particularly 2-cyano-6-aminobenzothiazole (CBT), is in bioorthogonal click chemistry. researchgate.netnih.gov The reaction between CBT and a molecule containing a cysteine (Cys) residue, known as the CBT-Cys click reaction, is a prime example. This reaction is noted for its high efficiency under physiological conditions and is significantly faster than the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de
The proposed mechanism for the CBT-Cys reaction involves a cascade of intramolecular steps:
Thiolate Attack: The reaction initiates with the nucleophilic attack of the thiolate group of the cysteine on the electrophilic carbon of the nitrile group in CBT. This forms a thioimidate intermediate. researchgate.net
Intramolecular Cyclization: The terminal amine of the cysteine then attacks the imino-carbon of the thioimidate, leading to the formation of a tetrahedral intermediate. researchgate.net
Deamination: This intermediate subsequently undergoes deamination, releasing ammonia and forming a stable thiazoline ring, yielding the final product, aminoluciferin. researchgate.net
Researchers have successfully intercepted and characterized the crucial intermediate in this click reaction using techniques like induced nanoelectrospray ionization-mass spectrometry (InESI-MS), providing experimental validation for the proposed mechanism. nih.gov This reaction's biocompatibility and speed have made it a valuable tool for site-selective labeling of biomolecules and in situ assembly of nanostructures for molecular imaging.
Oxidative Cyclization Pathways
Oxidative cyclization is a common strategy for the synthesis of the benzothiazole core itself, often starting from aniline derivatives. For instance, the reaction of p-substituted anilines with potassium thiocyanate in the presence of bromine as a catalyst leads to the formation of 2-amino-6-substituted benzothiazoles. researchgate.netrjpbcs.comindexcopernicus.com This process involves the in-situ formation of a thiourea intermediate, which then undergoes bromine-mediated oxidative cyclization to yield the benzothiazole ring. researchgate.netrjpbcs.com
Another example is the one-pot cascade reaction of arylisothiocyanates with amines, catalyzed by iodine with molecular oxygen as the oxidant. mdpi.com This reaction proceeds through the in-situ formation of benzothiourea, followed by intramolecular oxidative cyclization. mdpi.com The use of an inexpensive and environmentally friendly oxidant makes this a "green chemistry" approach. mdpi.com
Metal-Catalyzed Reaction Mechanisms
Metal catalysts play a significant role in the synthesis and functionalization of this compound derivatives. Various transition metals, including palladium, copper, ruthenium, and nickel, have been employed to facilitate diverse chemical transformations. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, are effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to produce 2-(dialkylamino)benzothiazoles. nih.gov
Copper-Catalyzed Reactions: Copper diacetate has been used to catalyze the phenylation of this compound compounds, selectively affording the 6-phenylamino derivatives in good yields. researchgate.netresearchgate.net Copper iodide (CuI) has also been utilized in the oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones. mdpi.com
Ruthenium-Catalyzed Reactions: RuCl₃ has been shown to catalyze the intramolecular oxidative coupling of N-arylthioureas to synthesize substituted 2-aminobenzothiazoles. nih.gov
Nickel-Catalyzed Reactions: Nickel(II) salts are efficient and cost-effective catalysts for the synthesis of 2-aminobenzothiazoles from N-arylthioureas, offering a promising route for industrial applications. nih.gov
These metal-catalyzed reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and transmetalation steps, depending on the specific catalyst and substrates used.
Biochemical Mechanisms of Biological Activity
The biological effects of this compound and its derivatives are attributed to their interactions with specific biomolecules, leading to the modulation of various cellular pathways.
Enzyme Inhibition Pathways
Many this compound derivatives exhibit their biological activity by inhibiting the function of specific enzymes. nih.gov This inhibition can be achieved through different mechanisms, including competitive, non-competitive, or irreversible binding to the enzyme's active or allosteric sites. numberanalytics.comstudymind.co.uk
Monoamine Oxidase (MAO) Inhibition: Derivatives of this compound have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters. nih.gov Some derivatives have shown potent and selective inhibition of MAO-B, which is a target for the treatment of Parkinson's disease. For instance, a novel monoamine oxidase type-A (MAO-A) inhibitor, E2011, which contains the this compound scaffold, has been studied for its potential mutagenic activities. nih.gov Newly synthesized 6-hydroxybenzothiazol-2-carboxamides have also been identified as highly potent and selective MAO-B inhibitors. nih.gov
Kinase Inhibition: The 2-aminobenzothiazole scaffold is a privileged structure in the design of kinase inhibitors. nih.gov These compounds can act as ATP-mimicking inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their target proteins. researchgate.net Derivatives of this compound have been designed as inhibitors of various kinases, including:
Epidermal Growth Factor Receptor (EGFR): Pyrimidine-5-carbonitrile derivatives incorporating the this compound moiety have been designed as EGFR tyrosine kinase inhibitors. researchgate.net
p38α MAP Kinase: A class of benzothiazole-based inhibitors of p38α MAP kinase has been developed, with the binding mode confirmed by X-ray crystallography. researchgate.net
Spleen Tyrosine Kinase (Syk): Pyrimidine, pyrrolopyrimidine, and purine-based analogues containing a this compound fragment have been developed as Syk inhibitors. google.com
PI3Kα: this compound derivatives have been explored as potent inhibitors of PI3Kα. x-mol.net
Carbonic Anhydrase (CA) Inhibition: Novel 2-aminobenzothiazole derivatives with a sulfonamide group at the 6-position have been designed and evaluated as inhibitors of various carbonic anhydrase isoforms, including the tumor-associated CA IX and XII. researchgate.net
Table 1: Examples of this compound Derivatives as Enzyme Inhibitors
Derivative Class | Target Enzyme | Potency (Example) | Reference(s) |
Hydrazone Derivatives | MAO-B | IC50 = 1.8 nM | |
Pyrimidine-5-carbonitriles | EGFR | IC50 = 0.09 µM (WT) | researchgate.net |
Benzothiazole-1,2,3-triazole hybrids | EGFR | IC50 = 0.69 µM | rsc.org |
6-Hydroxybenzothiazol-2-carboxamides | MAO-B | IC50 = 11 nM | nih.gov |
Aminopyrazole-benzothiazoles | p38α MAP Kinase | - | researchgate.net |
6-Sulfonamide-2-aminobenzothiazoles | Carbonic Anhydrase | - | researchgate.net |
DNA/RNA Interaction Mechanisms (e.g., Intercalation, Cleavage)
Certain metal complexes and derivatives of this compound have been shown to interact with nucleic acids, such as DNA and RNA, through various mechanisms, leading to potential anticancer activity. researchgate.netias.ac.in
Intercalation: This mode of interaction involves the insertion of a planar molecule, such as a Schiff base derived from this compound, between the base pairs of the DNA double helix. researchgate.net This intercalation can distort the DNA structure, interfering with replication and transcription processes. UV-Vis absorption, fluorescence spectroscopy, and viscosity measurements are common techniques used to study DNA intercalation. researchgate.netnih.gov For example, naphthalimide-benzothiazole derivatives have been shown to intercalate into DNA and inhibit topoisomerase-II. nih.gov
Groove Binding: Some complexes, such as palladium(II) complexes with 2-amino-6-substituted benzothiazoles, have been observed to bind to the grooves of the DNA helix. researchgate.net
DNA Cleavage: Metal complexes of this compound Schiff bases have demonstrated the ability to cleave DNA, as observed by agarose gel electrophoresis. researchgate.netias.ac.in This cleavage can be mediated by the generation of reactive oxygen species. Transition metal complexes of demethylcantharate and 2-aminobenzothiazole have also been shown to bind to DNA and, in the case of the Cu(II) complex, cleave plasmid DNA. nih.gov
RNA Interaction: The interaction of metal complexes with RNA has also been investigated. For instance, chromone-appended Cu(II) complexes have been studied for their binding and cleavage activity with both DNA and tRNA. researchgate.net
Table 2: DNA/RNA Interaction of this compound Derivatives
Derivative Type | Interaction Mechanism | Method of Study | Reference(s) |
Bivalent metal complexes of a Schiff base | Intercalation, DNA cleavage | UV-Vis, fluorescence, viscosity, gel electrophoresis | researchgate.net |
Naphthalimide-benzothiazole derivatives | Intercalation, Topoisomerase-II inhibition | CD, UV/vis, fluorescence, viscosity, molecular docking | nih.gov |
Binary Cu(II), Ni(II), and Co(II) complexes | Intercalation, DNA cleavage | Electronic absorption, fluorescence, viscosity, gel electrophoresis | ias.ac.in |
Palladium(II) complexes | Groove binding | Electronic absorption, viscosity, fluorescence | researchgate.net |
Transition metal complexes of demethylcantharate | Partial intercalation, DNA cleavage | Electronic absorption, fluorescence, viscosity, gel electrophoresis | nih.gov |
Chromone-appended Cu(II) complexes | DNA/tRNA binding and cleavage | Spectroscopic techniques, gel electrophoresis | researchgate.net |
Receptor Binding Modes
The this compound scaffold and its derivatives have demonstrated diverse binding modes across a range of biological targets, a characteristic that underpins their broad pharmacological potential. The specific interactions at the molecular level are crucial for their biological activity, which includes anticancer, anticonvulsant, and antimicrobial effects.
Enzyme Inhibition: Derivatives of the benzothiazole nucleus are recognized as potent enzyme inhibitors. For instance, sulfonamide derivatives of benzothiazole have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, which are metalloenzymes containing a zinc ion in their active site. tandfonline.com Docking and molecular dynamic simulations of these inhibitors with CA IX revealed several possible binding modes. In one significant mode, an oxygen atom from the sulfonamide group coordinates directly with the catalytic zinc ion. tandfonline.com In other predicted modes, the compounds establish stability through hydrogen bonds and lipophilic interactions within the enzyme's active site, even without direct coordination to the zinc ion. tandfonline.com
Furthermore, 6-substituted-2-aminobenzothiazole derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1), a potential drug target in protozoan parasites. nih.gov Virtual screening identified the aminobenzothiazole scaffold as a promising fragment. nih.gov Crystallographic studies of analogous compounds revealed multiple, distinct binding modes within the PTR1 active site, highlighting the scaffold's versatility. These interactions are stabilized by previously unobserved protein movements and crucial water-mediated contacts between the ligand and the protein. nih.gov
In the context of cancer therapy, hybrid molecules incorporating the benzothiazole structure have been designed as epidermal growth factor receptor (EGFR) inhibitors. Molecular docking studies of a benzothiazole-1,2,3-triazole hybrid showed it binding within the EGFR active site, forming a hydrogen bond with the key amino acid residue Met769. rsc.org Additional hydrogen bonds with Lys721 also contribute to the binding affinity. rsc.org
Receptor and DNA Interactions: The anticonvulsant activity of some 6-substituted 2-aminobenzothiazole derivatives is attributed to their interaction with γ-amino butyric acid (GABA) receptors. Molecular docking studies suggest that these compounds bind efficiently to the 1OHY subunits of the GABA receptor. scholarsresearchlibrary.com A key interaction observed is the formation of a hydrogen bond between the benzothiazole derivative and the amino acid residue Thr-416, which is a common interaction point for known anticonvulsants like phenytoin. scholarsresearchlibrary.com
Beyond protein targets, this compound derivatives can also interact with nucleic acids. Schiff base metal complexes derived from this compound have been shown to bind to calf thymus DNA (CT-DNA). researchgate.net Studies using UV-Vis absorption, fluorescence, and viscosity measurements indicate that these complexes interact with DNA primarily through an intercalative mode, inserting themselves between the base pairs of the DNA helix. researchgate.net Another specific interaction involves the reaction between 2-cyano-6-aminobenzothiazole and the amino acid L-cysteine, which proceeds via a condensation reaction involving the cyano group. rsc.org
Table 1: Receptor and Ligand Binding Interactions
Derivative Class | Target | Key Interactions | Source(s) |
---|---|---|---|
Benzothiazole Sulfonamides | Carbonic Anhydrase IX (CA IX) | Coordination with catalytic Zn²⁺; H-bonds | tandfonline.com |
6-substituted 2-aminobenzothiazoles | Pteridine Reductase 1 (PTR1) | Water-mediated protein-ligand contacts | nih.gov |
Benzothiazole-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | H-bond with Met769 and Lys721 | rsc.org |
6-substituted 2-aminobenzothiazoles | GABA Receptor | H-bond with Thr-416 | scholarsresearchlibrary.com |
Schiff base metal complexes | Calf Thymus DNA (CT-DNA) | Intercalation | researchgate.net |
2-cyano-6-aminobenzothiazole | L-cysteine | Condensation with cyano group | rsc.org |
Protonation and Acid Dissociation Mechanism
The acid-base properties of this compound derivatives are fundamental to their reactivity, solubility, and interaction with biological systems. The acid dissociation constant (pKa) provides a measure of a compound's tendency to donate or accept a proton, which in turn influences its behavior in physiological environments. researchgate.net
Spectroscopic and theoretical studies have been conducted to elucidate the protonation mechanism of 2-aminobenzothiazole and its substituted derivatives. For most 2-aminobenzothiazole compounds, the initial protonation event occurs on the exocyclic amino group (-NH2). acs.orgacs.orgresearchgate.net A second protonation can subsequently take place on the nitrogen atom within the thiazole ring. acs.orgacs.org This mechanism has been supported by theoretical calculations using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which confirm that protonation at the amino group's nitrogen is the more favorable initial step for 2-aminobenzothiazoles. researchgate.net
However, the protonation mechanism can be altered in molecules where prototropic tautomerism is possible. In such cases, a shift in the protonation site can occur, with the first protonation happening on the imino nitrogen atom instead of the exocyclic amino group. acs.orgacs.org
The electronic nature of substituents on the benzothiazole ring influences the basicity and, consequently, the pKa values of the molecule. Theoretical calculations have shown that the presence of electron-donating groups on the ring increases the basicity of the compound. researchgate.net The acid dissociation constants for a series of 4- and/or 6-substituted 2-aminobenzothiazole derivatives have been determined experimentally using UV-visible spectroscopy. acs.org For Schiff base derivatives of benzothiazoles, experimentally determined protonation pKa values have been found to be in the range of 3.52 to 4.54. researchgate.net
Table 2: Protonation Data for Benzothiazole Derivatives
Compound Family | Primary Protonation Site | Secondary Protonation Site | pKa Range (Protonation) | Source(s) |
---|---|---|---|---|
2-Aminobenzothiazoles | Exocyclic Amino Nitrogen | Thiazole Ring Nitrogen | Not specified | acs.orgacs.org |
Benzothiazole Schiff Bases | Not specified | Not specified | 3.52 - 4.54 | researchgate.net |
Table 3: List of Mentioned Compounds
Compound Name |
---|
This compound |
2-Aminobenzothiazole |
2-cyano-6-aminobenzothiazole |
L-cysteine |
Phenytoin |
Emerging Applications and Future Research Directions
Advanced Materials Science Applications
The intrinsic properties of the benzothiazole ring system, combined with the functional versatility of the amino group at the 6-position, make 6-aminobenzothiazole a compelling candidate for the development of sophisticated materials with tailored electronic, magnetic, and optical characteristics.
The functionalization of carbon nanotubes (CNTs) with organic molecules is a key strategy for modifying their physical properties and improving their applicability in nanoelectronic and spintronic devices. researchgate.net this compound (ABT) has been successfully used to functionalize multi-walled carbon nanotubes (MWCNTs), leading to materials with altered magnetic behavior. researchgate.netacs.org
In a notable study, magnetically responsive functionalized MWCNTs (Bet-f-MWCNTs) were prepared by covalently attaching this compound to the surface of acid-functionalized nanotubes. researchgate.net The successful functionalization was confirmed through various spectroscopic and microscopic techniques. researchgate.net Subsequent investigation of the magnetic properties of these modified nanotubes revealed significant changes compared to their precursors. researchgate.net At low temperatures, the Bet-f-MWCNTs exhibited a higher saturation magnetization value (0.94 emu/g) than both the original MWCNTs and the intermediate acid-functionalized MWCNTs (Acid-f-MWCNTs). researchgate.net This enhancement in magnetic behavior is attributed to the influence of the attached benzothiazole moiety on the electronic structure of the carbon nanotubes. researchgate.net The ability to tune the magnetic properties of CNTs through such organic functionalization opens avenues for their use in magnetic storage media and other nanodevices. researchgate.netscirp.org
Table 1: Comparative Magnetic Properties of Functionalized MWCNTs
This table presents the saturation magnetization values for multi-walled carbon nanotubes (MWCNTs) at different stages of functionalization, highlighting the magnetic enhancement upon attachment of this compound.
Material | Saturation Magnetization (emu/g) at Low Temperature | Reference |
---|---|---|
Pristine MWCNTs | Lower than functionalized counterparts | researchgate.net |
Acid-f-MWCNTs | Intermediate value | researchgate.net |
Bet-f-MWCNTs (this compound functionalized) | 0.94 | researchgate.net |
Benzothiazole and its derivatives are recognized for their potential in the field of nonlinear optics (NLO), which involves materials that alter the properties of light passing through them. nih.gov These materials are crucial for applications in photonics and optoelectronics. researchgate.netmdpi.com The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.
The 2-aminobenzothiazole structure has been the subject of computational studies to investigate its NLO properties. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been performed on tautomers of 2-aminobenzothiazole and its derivatives to predict their second-order hyperpolarizability, a key measure of NLO activity. researchgate.net Research has also involved the synthesis of push-pull chromophores that incorporate a benzothiazole acceptor moiety for NLO applications. researchgate.net For instance, a derivative of this compound, 2-amino-6-nitrobenzothiazole, has been used to prepare such chromophores. The combination of the electron-donating amino group and the electron-withdrawing nitro group on the benzothiazole core creates the necessary electronic asymmetry for significant NLO effects. researchgate.net These studies underscore the potential of tailoring the this compound scaffold to create efficient NLO materials for future device applications. researchgate.net
Magnetic Materials (e.g., Functionalized Carbon Nanotubes)
Development of Bioluminescent Probes and Bioorthogonal Chemistry
This compound derivatives are pivotal in the synthesis of luciferin analogs for bioluminescence imaging and are key players in the field of bioorthogonal chemistry. labpartnering.org Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net
A prominent example is the reaction between a 2-cyano-6-aminobenzothiazole (CBT) derivative and a molecule containing a cysteine residue. researchgate.netnih.gov This condensation reaction occurs spontaneously at physiological pH to form a luciferin-like product, which can then be acted upon by luciferase to generate light. nih.govrsc.org This specific and rapid "click" reaction is a cornerstone of bioorthogonal strategies for labeling and imaging. nih.gov For instance, CBT can be conjugated to a peptide substrate specific for a particular enzyme, like furin, which is overexpressed in some tumors. researchgate.net This creates a probe that can be activated to produce a signal (e.g., bioluminescence or a Raman signature) specifically in the presence of the target enzyme, enabling high-specificity detection of tumor cells. researchgate.net
Furthermore, the 6-amino group on the benzothiazole ring allows for the synthesis of various luciferin derivatives with altered properties. nih.govgoogle.com By modifying this position, researchers have created probes with red-shifted bioluminescence emission, which is advantageous for in vivo imaging due to the increased transmission of longer-wavelength light through tissue. nih.gov
Table 2: Bioluminescence Emission of Luciferin Analogs
This table shows the maximum bioluminescence emission wavelengths for D-luciferin and two analogs, one of which is derived from a this compound precursor, demonstrating the tunability of the emission spectrum.
Compound | Bioluminescence Emission Maxima (λem,max) | Reference |
---|---|---|
D-luciferin (3a) | 559 nm | nih.gov |
Amino-D-luciferin (3b) | 588 nm | nih.gov |
Aminoseleno-D-luciferin (3c) | 600 nm | nih.gov |
Rational Drug Design and Development Based on this compound Scaffold
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities. jchemrev.combohrium.com The this compound structure, in particular, serves as a versatile starting point for the rational design of new therapeutic agents. rsc.orginnovareacademics.in Rational drug design involves creating new medications based on a knowledge of the biological target. innovareacademics.in
Researchers have synthesized and screened libraries of 6-substituted 2-aminobenzothiazole derivatives for various pharmacological activities. researchgate.netucl.ac.be These efforts have identified compounds with potential as antifungal, anticonvulsant, and anticancer agents. researchgate.netucl.ac.bescholarsresearchlibrary.com For example, studies have shown that introducing bulky substituents at the 6-position of the 2-aminobenzothiazole moiety can enhance antifungal activity, particularly against various Candida species. ucl.ac.be
The process of drug discovery in this area is often aided by computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.netscholarsresearchlibrary.com Molecular docking predicts the binding orientation of a molecule to its target protein, providing insight into its potential mechanism of action. scholarsresearchlibrary.com QSAR studies establish a mathematical relationship between the chemical structure and the biological activity, which helps in optimizing lead compounds to improve their potency. researchgate.net These computational approaches, combined with synthetic chemistry, facilitate the rational development of new drug candidates based on the this compound framework. jchemrev.cominnovareacademics.in
Table 3: Investigated Therapeutic Applications of this compound Derivatives
This table summarizes the key therapeutic areas where derivatives of the this compound scaffold have been explored as potential drug candidates.
Therapeutic Area | Target/Application Focus | Reference |
---|---|---|
Antifungal | Inhibition of Candida species | researchgate.netucl.ac.be |
Anticonvulsant | Targeting GABAA receptor | scholarsresearchlibrary.com |
Anticancer | EGFR inhibitors, Antiproliferative activity | rsc.orginnovareacademics.in |
Antitubercular | Inhibition of Mycobacterium tuberculosis | rsc.org |
Antileishmanial | Activity against Leishmania parasites | jchemrev.com |
Challenges and Opportunities in this compound Research
While the this compound scaffold holds immense promise, its full potential is yet to be realized, with several challenges and opportunities defining the future research landscape.
Challenges:
Synthesis and Functionalization: Developing efficient, scalable, and environmentally friendly synthetic routes to variously substituted this compound derivatives remains a key challenge. acs.org Achieving regioselectivity during functionalization can be complex and may require multi-step processes or sophisticated catalytic systems.
Drug Development Hurdles: In the context of drug design, challenges include overcoming drug resistance, a major issue in both antimicrobial and anticancer therapy. researchgate.netrsc.org Furthermore, optimizing the pharmacokinetic properties of lead compounds, such as solubility and bioavailability, is crucial for translating in vitro activity into in vivo efficacy. sci-hub.se
Material Integration: For materials science applications, ensuring the stable and uniform integration of functionalized molecules like this compound into larger systems (e.g., CNT matrices or polymer films) without compromising the desired properties is a significant technical hurdle.
Opportunities:
Novel Therapeutics: The structural versatility of the this compound core presents a vast opportunity to explore new chemical space and discover drugs with novel mechanisms of action. jchemrev.comrsc.org Hybrid molecules, which combine the benzothiazole scaffold with other pharmacologically active moieties like 1,2,3-triazole, are a promising strategy for developing multi-target agents to combat complex diseases and drug resistance. rsc.org
Advanced Probes: There is a significant opportunity to design more sophisticated bioluminescent and fluorescent probes. ichb.pl This includes developing multi-analyte probes capable of simultaneously detecting different biological markers, which would provide a more comprehensive picture of cellular processes in real-time. ichb.pl
Next-Generation Materials: The demonstrated ability of this compound to modulate the properties of materials like CNTs opens the door to creating a new generation of "smart" materials. researchgate.net Future research could focus on designing derivatives that impart multiple functionalities simultaneously, such as combined magnetic, optical, and sensing capabilities, for use in advanced electronics and diagnostics.
Compound Reference Table
Table 4: Chemical Compounds Mentioned in Article
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 6-Aminobenzothiazole?
- Synthesis : A scalable approach involves DABCO-catalyzed cyanation, which optimizes yield and reduces byproducts. This method avoids harsh conditions and is reproducible for gram-scale production .
- Characterization : Use melting point analysis (87–91°C) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and calorimetry are critical for structural confirmation and thermal stability evaluation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure purity and molecular weight validation (150.20 g/mol) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Handling : Use local exhaust ventilation and avoid contact with strong oxidizing agents. Wear personal protective equipment (PPE), including gloves and eye protection. Prevent dust generation and seal containers after use .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for ≥15 minutes. Do not induce vomiting if ingested—seek medical attention immediately .
- Storage : Store in a cool, dry place away from incompatible substances. Ensure containers are tightly sealed to prevent moisture absorption .
Q. How can researchers assess the purity of this compound?
- Analytical Techniques :
- Melting Point Analysis : Compare observed values (87–91°C) with literature data to detect impurities .
- Chromatography : Use HPLC with UV detection for quantitative purity assessment.
- Spectroscopy : FT-IR confirms functional groups, while NMR identifies structural anomalies .
Advanced Research Questions
Q. What scalable synthetic strategies exist for this compound, and how do they compare?
- DABCO-Catalyzed Cyanation : Offers high yields (>80%) and avoids toxic reagents. Ideal for large-scale production due to mild reaction conditions and minimal byproducts .
- Zinc(II)-Catalyzed Methods : Emerging strategies enable regioselective synthesis of derivatives, though optimization for scalability is ongoing .
Q. How can researchers resolve discrepancies in reported physical data (e.g., melting points)?
- Case Study : The melting point of this compound is reported as 87–91°C and 89–90°C . Discrepancies may arise from purity levels (e.g., ≥95% vs. 97%) or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods). Validate findings using multiple techniques and report experimental conditions in detail .
Q. What methodologies are used to design bioactive derivatives of this compound?
- Rational Design : Modify the benzothiazole core at positions 2 and 6 to enhance antifungal or antiproliferative activity. For example, introducing fluorine or chlorine substituents improves target binding .
- Computational Modeling : Molecular docking studies (e.g., with fungal cytochrome P450 enzymes) predict binding affinities and guide synthetic priorities .
Q. How do structural modifications impact the biological activity of this compound derivatives?
- Antifungal Activity : 6-Fluoro-7-chloro derivatives show enhanced inhibition against Candida albicans by disrupting ergosterol biosynthesis .
- Antiproliferative Effects : Aminothiazole-benzazole hybrids exhibit potent activity against cancer cell lines (IC₅₀ <10 µM) via tubulin polymerization inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.